Product packaging for Chlorproethazine-d10 Hydrochloride(Cat. No.:CAS No. 1216730-87-8)

Chlorproethazine-d10 Hydrochloride

Cat. No.: B565425
CAS No.: 1216730-87-8
M. Wt: 393.4 g/mol
InChI Key: XXQMDKCWUYZXOF-MFMGRUKYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Labeled Chlorproethazine>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24Cl2N2S B565425 Chlorproethazine-d10 Hydrochloride CAS No. 1216730-87-8

Properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQMDKCWUYZXOF-MFMGRUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747353
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_5_)ethyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216730-87-8
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_5_)ethyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Chlorproethazine-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorproethazine-d10 Hydrochloride is a deuterated form of Chlorproethazine, a phenothiazine derivative.[1] Phenothiazines are a class of compounds known for their diverse pharmacological activities, primarily as antipsychotic agents, but also exhibiting antihistaminic, antiemetic, and sedative properties. Chlorproethazine itself has been described as a muscle relaxant and tranquilizer.[1] The introduction of deuterium (d10) into the molecule makes this compound a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based analyses for its non-deuterated counterpart. This guide provides a comprehensive overview of the available technical information on this compound and its non-deuterated analog, Chlorproethazine.

Chemical and Physical Properties

This compound is a stable, labeled version of Chlorproethazine. Below is a summary of its key chemical and physical properties.

PropertyValueSource
Chemical Name 2-Chloro-N,N-(diethyl-d10)-10H-phenothiazine-10-propanamine HydrochlorideN/A
Synonyms Neuriplege-d10, RP 4909-d10N/A
CAS Number 1216730-87-8N/A
Molecular Formula C19H14D10Cl2N2SN/A
Molecular Weight 393.44 g/mol N/A
Appearance Off-White SolidN/A
Storage Conditions 2-8°C, RefrigeratorN/A
Solubility Soluble in MethanolN/A

Mechanism of Action (Inferred from Phenothiazine Class)

The precise mechanism of action for Chlorproethazine is not extensively documented in publicly available literature. However, as a phenothiazine, its pharmacological effects can be inferred from the well-established mechanisms of this class of drugs. Phenothiazines primarily act as antagonists at various neurotransmitter receptors, with a notable affinity for dopamine receptors.

Dopamine Receptor Antagonism: The antipsychotic effects of phenothiazines are largely attributed to their ability to block D2 dopamine receptors in the mesolimbic and mesocortical pathways of the brain. This blockade is believed to alleviate the positive symptoms of psychosis.

Other Receptor Interactions: Phenothiazines are also known to interact with a range of other receptors, which contributes to their broad spectrum of effects and side effects. These include:

  • Serotonin (5-HT) receptors: Antagonism at 5-HT2A receptors may contribute to antipsychotic efficacy and potentially mitigate some of the extrapyramidal side effects associated with D2 blockade.

  • Adrenergic (α1 and α2) receptors: Blockade of these receptors can lead to orthostatic hypotension and sedation.

  • Histamine (H1) receptors: Antagonism at H1 receptors is responsible for the sedative and antiemetic effects of many phenothiazines.

  • Muscarinic (M1 and M2) acetylcholine receptors: Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.

Calmodulin Inhibition: Phenothiazines have been shown to bind to and inhibit calmodulin, a ubiquitous calcium-binding protein that regulates the activity of a multitude of enzymes and cellular processes. This interaction may contribute to some of the pharmacological and toxicological effects of this drug class.

Potential Signaling Pathways

Based on the known interactions of phenothiazines, the following signaling pathways are likely to be modulated by Chlorproethazine.

Dopamine_Signaling Chlorproethazine Chlorproethazine D2_Receptor Dopamine D2 Receptor Chlorproethazine->D2_Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream_Effects Altered Gene Expression & Cellular Response PKA->Downstream_Effects phosphorylates targets Calmodulin_Signaling Chlorproethazine Chlorproethazine Ca2_Calmodulin Ca2+/Calmodulin Complex Chlorproethazine->Ca2_Calmodulin Target_Enzymes Target Enzymes (e.g., Phosphodiesterase, Kinases) Ca2_Calmodulin->Target_Enzymes activates Cellular_Response Altered Cellular Response Target_Enzymes->Cellular_Response leads to Phototoxicity_Workflow Start Start: Seed HaCaT Cells Treat Treat with Chlorproethazine Start->Treat Incubate1 Incubate (1 hr) Treat->Incubate1 Split UV Exposure? Incubate1->Split UV_Expose Expose to UV-A Light Split->UV_Expose Yes Dark Keep in Dark Split->Dark No Incubate2 Incubate (24 hr) UV_Expose->Incubate2 Dark->Incubate2 NR_Uptake Neutral Red Uptake Assay Incubate2->NR_Uptake Analysis Data Analysis (Compare IC50) NR_Uptake->Analysis End End: Assess Phototoxicity Analysis->End

References

In-Depth Technical Guide: Synthesis and Characterization of Chlorproethazine-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Chlorproethazine-d10 Hydrochloride, a deuterated analog of the phenothiazine derivative Chlorproethazine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Chlorproethazine is a phenothiazine derivative that has been investigated for its muscle relaxant and tranquilizing properties.[1] The introduction of deuterium atoms into a drug molecule, creating a deuterated isotopologue like this compound, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies. The heavier isotope can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect, which can lead to a more favorable pharmacokinetic profile. This guide outlines a potential synthetic route and proposes characterization methods for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Chlorproethazine Hydrochloride and the expected properties for its deuterated analog are presented in Table 1.

Table 1: Physicochemical Properties of Chlorproethazine Hydrochloride and this compound

PropertyChlorproethazine HydrochlorideThis compound
CAS Number 4611-02-31216730-87-8
Molecular Formula C₁₉H₂₄Cl₂N₂SC₁₉H₁₄D₁₀Cl₂N₂S
Molecular Weight 383.38 g/mol 393.44 g/mol
Appearance Crystalline solidExpected: Crystalline solid
Melting Point 178 °CExpected: Similar to unlabeled compound
Solubility Soluble in water and ethanolExpected: Similar to unlabeled compound

Synthesis of this compound

A general strategy for the synthesis of deuterated phenothiazines often involves the use of a deuterated reducing agent, such as lithium aluminum deuteride (LAD), to introduce deuterium atoms.

Below is a proposed experimental protocol for the synthesis of this compound.

Proposed Experimental Protocol

Step 1: Synthesis of N,N-diethyl-d10-3-chloropropan-1-amine

  • To a solution of 3-chloropropionyl chloride in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add diethylamine-d10.

  • Stir the reaction mixture at room temperature for 2 hours.

  • The resulting amide is then reduced using a suitable deuterated reducing agent, such as lithium aluminum deuteride (LAD), in anhydrous THF.

  • The reaction is carefully quenched with water and the product, N,N-diethyl-d10-3-chloropropan-1-amine, is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by vacuum distillation.

Step 2: Synthesis of Chlorproethazine-d10

  • 2-Chlorophenothiazine is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF), under an inert atmosphere.

  • A strong base, such as sodium hydride, is added portion-wise at 0 °C.

  • The mixture is stirred for 30 minutes to form the phenothiazine anion.

  • A solution of N,N-diethyl-d10-3-chloropropan-1-amine in DMF is added dropwise to the reaction mixture.

  • The reaction is heated to 80-90 °C and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude Chlorproethazine-d10 is purified by column chromatography on silica gel.

Step 3: Formation of this compound

  • The purified Chlorproethazine-d10 is dissolved in a minimal amount of anhydrous diethyl ether.

  • A solution of hydrochloric acid in diethyl ether is added dropwise with stirring.

  • The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Alkylation A 2-Chlorophenothiazine C Chlorproethazine-d10 A->C NaH, DMF B N,N-diethyl-d10-3-chloropropan-1-amine B->C D This compound C->D HCl in Ether

Caption: Proposed synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a significant reduction in the signals corresponding to the diethylaminopropyl side chain due to deuterium substitution. The aromatic protons of the phenothiazine ring system should remain unchanged.

  • ²H NMR: The deuterium NMR spectrum will confirm the presence and location of the deuterium atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the phenothiazine core and the side chain. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the deuterated compound and to determine the isotopic purity. The mass spectrum should show a molecular ion peak corresponding to the mass of this compound.

Purity Analysis

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC). A purity of >98% is generally required for research and development purposes.

Table 2: Expected Characterization Data for this compound

TechniqueExpected Results
¹H NMR Absence of signals for the 10 ethyl protons of the side chain.
²H NMR Presence of signals corresponding to the deuterium atoms on the side chain.
HRMS Molecular ion peak consistent with the molecular formula C₁₉H₁₄D₁₀ClN₂S.
HPLC Purity > 98%.

Mechanism of Action and Signaling Pathway

Chlorproethazine, like other phenothiazine antipsychotics, is believed to exert its primary therapeutic effects through the antagonism of dopamine D2 receptors in the central nervous system. Its pharmacological profile also includes interactions with other neurotransmitter systems.

The proposed signaling pathway for Chlorproethazine's action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway. This blockade is thought to be responsible for its antipsychotic effects. Additionally, its action on other receptors contributes to its overall pharmacological profile and side effects:

  • Serotonin Receptors (5-HT₂): Blockade of these receptors may contribute to its antipsychotic efficacy and potentially mitigate some of the extrapyramidal side effects associated with D2 blockade.

  • Histamine H1 Receptors: Antagonism at H1 receptors is responsible for the sedative effects.

  • Alpha-Adrenergic Receptors: Blockade of these receptors can lead to orthostatic hypotension.

  • Muscarinic Acetylcholine Receptors: Anticholinergic effects such as dry mouth and blurred vision are due to the blockade of these receptors.

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Chlorproethazine cluster_1 Receptor Targets cluster_2 Cellular Response CP Chlorproethazine-d10 D2 Dopamine D2 Receptor CP->D2 Antagonist S2 Serotonin 5-HT2 Receptor CP->S2 Antagonist H1 Histamine H1 Receptor CP->H1 Antagonist A1 α1-Adrenergic Receptor CP->A1 Antagonist AP Antipsychotic Effects D2->AP ↓ Dopaminergic Neurotransmission S2->AP Modulates Dopamine and Serotonin Release SE Sedation H1->SE OH Orthostatic Hypotension A1->OH

Caption: Proposed signaling pathway of Chlorproethazine.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route and characterization methods are based on established chemical principles and analytical techniques. The information on its mechanism of action highlights its potential as a tool for pharmacological research. Further experimental validation is necessary to confirm the specific details of the synthesis and the complete pharmacological profile of this deuterated compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Chlorproethazine-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the mechanism of action of Chlorproethazine-d10 Hydrochloride. Due to the limited availability of specific data for this deuterated compound and its non-deuterated parent, Chlorproethazine, this guide extensively utilizes data from the structurally and pharmacologically similar, well-researched phenothiazine antipsychotic, Chlorpromazine, as a proxy. The principles of action are expected to be highly comparable. The inclusion of deuterium is addressed in the context of its known effects on pharmacokinetics.

Introduction

Chlorproethazine is a phenothiazine derivative that has been described as a muscle relaxant and tranquilizer.[1] As a class, phenothiazines are known for their antipsychotic properties, which are mediated through a complex interaction with various neurotransmitter systems in the central nervous system (CNS). This compound is a deuterated version of Chlorproethazine, where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a compound, primarily by slowing its metabolism.[2]

This technical guide will provide a comprehensive analysis of the core mechanism of action of Chlorproethazine, based on the pharmacology of Chlorpromazine. It will cover its interactions with key CNS receptors, present quantitative binding affinity data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Core Mechanism of Action: Multi-Receptor Antagonism

The primary mechanism of action of phenothiazines like Chlorproethazine is their ability to act as antagonists at a wide range of neurotransmitter receptors.[3][4] This multi-receptor profile is responsible for both its therapeutic effects and its side-effect profile. The key receptor systems affected are:

  • Dopamine Receptors: Antagonism of D2 dopamine receptors in the mesolimbic pathway is believed to be the primary mechanism for the antipsychotic effects of phenothiazines, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[3][5]

  • Serotonin Receptors: Blockade of 5-HT2A receptors is another important aspect of the action of many antipsychotics, including Chlorpromazine. This action is thought to contribute to the efficacy against negative symptoms of schizophrenia and may also mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.[6][7]

  • Histamine Receptors: Potent antagonism of H1 histamine receptors is a common feature of phenothiazines and is responsible for their sedative effects.[8][9]

  • Adrenergic Receptors: Blockade of α1-adrenergic receptors can lead to orthostatic hypotension and dizziness.[1]

  • Muscarinic Receptors: Antagonism of M1 muscarinic cholinergic receptors contributes to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[8][10]

The Role of Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium in this compound introduces a kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] Many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By replacing these bonds with the more stable C-D bonds at sites of metabolic attack, the rate of metabolism can be significantly reduced.[2]

This can lead to:

  • Increased half-life: The drug remains in the body for a longer period.

  • Increased exposure (AUC): The overall amount of the drug the body is exposed to is higher.

  • Reduced formation of metabolites: This can potentially lead to a different side-effect profile or reduced toxicity if certain metabolites are responsible for adverse effects.

It is important to note that the pharmacodynamic properties of the drug (its interaction with receptors) are generally not altered by deuteration.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of Chlorpromazine for various human receptors. Lower Ki values indicate higher binding affinity. This data is compiled from various sources and serves as a strong indicator of the likely receptor binding profile of Chlorproethazine.

Receptor FamilyReceptor SubtypeChlorpromazine Ki (nM)Reference
Dopamine D124[11]
D23.1[11]
D37.4[11]
D49.2[11]
D540[11]
Serotonin 5-HT1A130[11]
5-HT2A3.3[11]
5-HT2C13[7]
5-HT676[11]
5-HT723[11]
Histamine H11.1[11]
Adrenergic α1A2.6[11]
α1B2.1[11]
α2A210[11]
α2B110[11]
α2C110[11]
Muscarinic M129[11]
M2110[11]
M377[11]
M4120[11]
M5110[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds like Chlorproethazine.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of this compound for a target receptor (e.g., Dopamine D2).

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (a D2 antagonist).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • This compound stock solution.

  • Non-specific binding control: Haloperidol (10 µM).

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes expressing the D2 receptor on ice. Homogenize the membranes in ice-cold Assay Buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration (typically 10-20 µg of protein per well).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of Assay Buffer, 25 µL of [3H]-Spiperone (at a concentration near its Kd), and 50 µL of the membrane preparation.

    • Non-specific Binding: 25 µL of Haloperidol (10 µM), 25 µL of [3H]-Spiperone, and 50 µL of the membrane preparation.

    • Competition Binding: 25 µL of varying concentrations of this compound, 25 µL of [3H]-Spiperone, and 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist. For an antagonist like Chlorproethazine, its ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.[13][14][15]

Objective: To determine the functional antagonist potency (IC50) of this compound at a GPCR (e.g., Dopamine D2 receptor).

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • [35S]GTPγS.

  • GDP.

  • Dopamine (agonist).

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Basal Binding: 50 µL of membranes, 25 µL of Assay Buffer, and 25 µL of [35S]GTPγS (final concentration ~0.1 nM).

    • Agonist-Stimulated Binding: 50 µL of membranes, 25 µL of Dopamine (at its EC80 concentration), and 25 µL of [35S]GTPγS.

    • Antagonist Inhibition: 50 µL of membranes pre-incubated with varying concentrations of this compound for 15-30 minutes, followed by the addition of 25 µL of Dopamine and 25 µL of [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Filtration and Counting: Terminate the assay, filter, wash, and count the radioactivity as described in the radioligand binding assay protocol.

  • Data Analysis: Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding by this compound at each concentration. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Chlorproethazine and the workflow of the experimental protocols.

Receptor_Antagonism_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Dopamine / Serotonin Synaptic_Cleft Neurotransmitter->Synaptic_Cleft D2_Receptor D2 Receptor G_Protein_D2 Gi/o D2_Receptor->G_Protein_D2 Activates HT2A_Receptor 5-HT2A Receptor G_Protein_HT2A Gq/11 HT2A_Receptor->G_Protein_HT2A Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein_D2->Adenylyl_Cyclase Inhibits PLC Phospholipase C G_Protein_HT2A->PLC Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Cellular_Response_D2 Modulated Neuronal Activity (Antipsychotic Effect) cAMP->Cellular_Response_D2 Cellular_Response_HT2A Modulated Neuronal Activity IP3_DAG->Cellular_Response_HT2A Chlorproethazine Chlorproethazine-d10 Chlorproethazine->D2_Receptor Blocks Chlorproethazine->HT2A_Receptor Blocks Synaptic_Cleft->D2_Receptor Binds Synaptic_Cleft->HT2A_Receptor Binds

Caption: Antagonism of Dopamine D2 and Serotonin 5-HT2A receptor signaling pathways by Chlorproethazine.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor- Expressing Membranes start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->setup_assay add_reagents Add Radioligand and Test Compound setup_assay->add_reagents incubate Incubate at Room Temperature add_reagents->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand receptor binding assay.

GTP_Binding_Workflow start Start prep_membranes Prepare GPCR- Expressing Membranes start->prep_membranes pre_incubate Pre-incubate Membranes with Antagonist prep_membranes->pre_incubate add_agonist_gtp Add Agonist and [35S]GTPγS pre_incubate->add_agonist_gtp incubate Incubate at 30°C add_agonist_gtp->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Determine IC50 count->analyze end End analyze->end

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Chlorproethazine-d10 HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of Chlorproethazine-d10 Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of this isotopically labeled compound.

Core Compound Properties

Chlorproethazine-d10 HCl is the deuterated form of Chlorproethazine hydrochloride, a phenothiazine derivative. The incorporation of ten deuterium atoms provides a stable isotopic label, making it a valuable tool in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of the parent compound.

Physical and Chemical Data

The fundamental physical and chemical properties of Chlorproethazine-d10 HCl are summarized in the table below. This data is crucial for its handling, formulation, and analytical characterization.

PropertyValue
IUPAC Name 2-Chloro-N,N-(diethyl-d10)-10H-phenothiazine-10-propanamine Hydrochloride
CAS Number 1216730-87-8
Molecular Formula C₁₉H₁₄D₁₀Cl₂N₂S
Molecular Weight 393.44 g/mol
Appearance Off-White Solid
Melting Point 153-156 °C
Solubility Soluble in Methanol

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of Chlorproethazine-d10 HCl.

Determination of Melting Point

Objective: To determine the temperature range over which the solid Chlorproethazine-d10 HCl transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the crystalline Chlorproethazine-d10 HCl is finely ground into a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the interval between these two temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure and isotopic labeling of Chlorproethazine-d10 HCl.

Methodology:

  • Sample Preparation: A 5-10 mg sample of Chlorproethazine-d10 HCl is dissolved in a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Due to the deuterium labeling on the diethylamino group, the corresponding proton signals will be absent in the ¹H NMR spectrum, confirming the isotopic enrichment.

  • Data Analysis: The chemical shifts, integration of signals, and coupling constants are analyzed to confirm the overall structure of the molecule. The absence of signals in the ¹H NMR spectrum where the deuterium atoms have been incorporated provides direct evidence of successful labeling.

While specific NMR data for Chlorproethazine-d10 HCl is not publicly available, spectra for the non-deuterated analog, Chlorpromazine HCl, can serve as a reference for the core molecular structure.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic enrichment of Chlorproethazine-d10 HCl.

Methodology:

  • Sample Preparation: A dilute solution of Chlorproethazine-d10 HCl is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak. For Chlorproethazine-d10 HCl, the expected monoisotopic mass of the free base will be approximately 10 mass units higher than the non-deuterated form, confirming the incorporation of ten deuterium atoms. The isotopic distribution pattern is also examined to assess the level of deuteration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the Chlorproethazine-d10 HCl molecule.

Methodology:

  • Sample Preparation: A small amount of the solid Chlorproethazine-d10 HCl is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum are correlated with the vibrational frequencies of the functional groups present in the molecule, such as C-H, C-N, C-S, and C-Cl bonds, as well as the aromatic ring vibrations. The presence of C-D stretching vibrations may be observed at lower frequencies compared to C-H stretches.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Dopamine Receptor Antagonism

Chlorproethazine, the parent compound of Chlorproethazine-d10 HCl, is a phenothiazine derivative that primarily acts as an antagonist at dopamine D₂ receptors in the central nervous system. This antagonism is the basis for its antipsychotic effects. The following diagram illustrates this signaling pathway.

Dopamine_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade D2_Receptor->Signaling_Cascade Activates Biological_Response Biological Response (e.g., reduced psychosis) Signaling_Cascade->Biological_Response Leads to Chlorproethazine Chlorproethazine Chlorproethazine->D2_Receptor Blocks

Dopamine D2 Receptor Antagonism by Chlorproethazine.
Experimental Workflow for Compound Characterization

The logical flow of experiments to characterize a new batch of Chlorproethazine-d10 HCl is depicted in the following diagram.

Compound_Characterization_Workflow Start Start: Receive Chlorproethazine-d10 HCl Sample Physical_Properties Physical Property Assessment Start->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis Start->Spectroscopic_Analysis Melting_Point Melting Point Determination Physical_Properties->Melting_Point Solubility_Test Solubility Test Physical_Properties->Solubility_Test NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic_Analysis->NMR MS Mass Spectrometry Spectroscopic_Analysis->MS IR IR Spectroscopy Spectroscopic_Analysis->IR Data_Analysis Data Analysis and Structure Confirmation Melting_Point->Data_Analysis Solubility_Test->Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Report Generate Certificate of Analysis Data_Analysis->Final_Report

Workflow for the physical and chemical characterization of Chlorproethazine-d10 HCl.

Labeled Chlorproethazine: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides an in-depth overview of labeled Chlorproethazine for use in scientific research. Chlorproethazine, a phenothiazine derivative, is a valuable tool for investigating the pharmacology of dopamine and serotonin receptor systems. This document outlines the synthesis of radiolabeled Chlorproethazine, provides detailed experimental protocols for its use in receptor binding assays, presents relevant quantitative data for related compounds, and illustrates the key signaling pathways involved. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize labeled Chlorproethazine in their studies.

Introduction

Chlorproethazine is a phenothiazine derivative with a chemical structure closely related to chlorpromazine.[1] Like other phenothiazines, it is known to interact with various neurotransmitter receptors, exhibiting tranquilizing and muscle relaxant properties.[1] The labeling of Chlorproethazine with radioactive isotopes (e.g., Carbon-14, Tritium) or fluorescent probes enables its use as a tracer in a variety of in vitro and in vivo experimental paradigms. These labeled molecules are indispensable for quantitative analysis of receptor binding, elucidation of mechanism of action, and characterization of pharmacokinetic and pharmacodynamic properties. This guide will focus on the synthesis, application, and data interpretation related to labeled Chlorproethazine.

Synthesis of Labeled Chlorproethazine

Synthesis of [¹⁴C]-Chlorproethazine

The synthesis of Carbon-14 labeled Chlorproethazine can be approached by introducing the ¹⁴C label into the N,N-diethylpropan-1-amine side chain. A potential synthetic route, adapted from the synthesis of [¹¹C]-chlorpromazine, is outlined below.[2]

Experimental Protocol: Synthesis of [¹⁴C]-Chlorproethazine

  • Starting Material: 2-chloro-10H-phenothiazine.

  • Alkylation with a ¹⁴C-labeled side chain: React 2-chloro-10H-phenothiazine with a ¹⁴C-labeled 3-chloro-N,N-diethylpropan-1-amine. The ¹⁴C label can be incorporated into the propyl chain of this reagent.

  • Reaction Conditions: The reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like toluene or xylene, and heated to drive the reaction to completion.

  • Purification: The resulting [¹⁴C]-Chlorproethazine is purified from the reaction mixture using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The identity and radiochemical purity of the final product are confirmed using analytical methods like HPLC with a radioactivity detector, mass spectrometry, and NMR spectroscopy.

Synthesis of [³H]-Chlorproethazine

Tritium labeling of phenothiazines has been successfully achieved via catalytic reduction of a halogenated precursor with tritium gas.[3] A similar strategy can be employed for Chlorproethazine.

Experimental Protocol: Synthesis of [³H]-Chlorproethazine

  • Precursor Synthesis: Synthesize a brominated or iodinated analog of Chlorproethazine. The halogen can be introduced at a suitable position on the phenothiazine ring system that is not critical for its biological activity.

  • Catalytic Tritiation: The halogenated precursor is subjected to catalytic reduction using tritium gas (³H₂) in the presence of a palladium catalyst (e.g., palladium on carbon).

  • Reaction Conditions: The reaction is typically performed in a suitable solvent, such as tetrahydrofuran (THF) or ethyl acetate, under a positive pressure of tritium gas.

  • Purification: The [³H]-Chlorproethazine is purified from the reaction mixture and the catalyst using filtration and chromatographic methods (e.g., HPLC).

  • Characterization: The specific activity and radiochemical purity of the final product are determined by liquid scintillation counting and radio-HPLC.

Quantitative Data

Direct quantitative binding data for labeled Chlorproethazine is not extensively published. However, data from its close analog, chlorpromazine, provides valuable insights into its expected receptor binding profile. The following tables summarize the binding affinities (Ki) of chlorpromazine for various dopamine and serotonin receptors.

Table 1: Binding Affinity of Chlorpromazine for Dopamine Receptors

Receptor SubtypeKi (nM)Reference
D₁1.2[4]
D₂1.0[5][6]
D₃3.0[5]
D₄133[4]

Table 2: Binding Affinity of Chlorpromazine for Serotonin (5-HT) Receptors

Receptor SubtypeKi (nM)Reference
5-HT₁ₐ3.4[7]
5-HT₂ₐ0.42[7]
5-HT₂c7.0[7]
5-HT₆N/A[5]
5-HT₇N/A[5]

N/A: Data not available in the cited sources.

Experimental Protocols

Labeled Chlorproethazine is a powerful tool for in vitro receptor binding assays. These assays are crucial for determining the affinity of test compounds for specific receptors. The following sections provide detailed methodologies for two common types of receptor binding assays.

Radioligand Binding Assay: Scintillation Proximity Assay (SPA)

SPA is a homogeneous and high-throughput method for measuring radioligand binding to receptors.[8][9]

Experimental Protocol: SPA for [³H]-Chlorproethazine Binding

  • Reagents and Materials:

    • [³H]-Chlorproethazine (Radioligand)

    • Cell membranes expressing the receptor of interest (e.g., Dopamine D₂ or Serotonin 5-HT₂ₐ)

    • SPA beads (e.g., wheat germ agglutinin (WGA)-coated PVT beads)

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4)

    • Unlabeled competitor compound (for non-specific binding determination)

    • Test compounds

    • Microplates (e.g., 96-well or 384-well)

    • Microplate scintillation counter

  • Assay Procedure:

    • Prepare a mixture of cell membranes and SPA beads in the assay buffer and incubate to allow the membranes to bind to the beads.

    • In the microplate, add assay buffer, test compounds or unlabeled competitor, and the membrane/bead mixture.

    • Initiate the binding reaction by adding [³H]-Chlorproethazine.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of any competitor.

    • Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of an unlabeled competitor.

    • Specific Binding: Total Binding - NSB.

    • Calculate the inhibition constant (Ki) of the test compounds from competition binding curves using the Cheng-Prusoff equation.

Radioligand Binding Assay: Filtration Assay

This is a classic method that involves separating the receptor-bound radioligand from the free radioligand by filtration.

Experimental Protocol: Filtration Assay for [³H]-Chlorproethazine Binding

  • Reagents and Materials:

    • [³H]-Chlorproethazine (Radioligand)

    • Cell membranes expressing the receptor of interest

    • Assay buffer

    • Unlabeled competitor compound

    • Test compounds

    • Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)

    • Filtration apparatus (cell harvester)

    • Scintillation vials and scintillation cocktail

    • Liquid scintillation counter

  • Assay Procedure:

    • In test tubes, combine the assay buffer, test compounds or unlabeled competitor, and cell membranes.

    • Add [³H]-Chlorproethazine to initiate the binding reaction.

    • Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each tube through the glass fiber filters under vacuum.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Similar to the SPA, calculate total, non-specific, and specific binding to determine the Ki of the test compounds.

Mandatory Visualizations

Signaling Pathways

Chlorproethazine, like other phenothiazines, is known to act as an antagonist at dopamine and serotonin receptors. The following diagrams illustrate the general signaling pathways affected by Chlorproethazine.

G cluster_D2 Dopamine D2 Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi/o D2R->Gi Chlorproethazine_D2 Chlorproethazine Chlorproethazine_D2->D2R AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellularResponse_D2 Cellular Response (e.g., altered gene expression) PKA->CellularResponse_D2

Caption: Dopamine D2 Receptor Antagonism by Chlorproethazine.

G cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq/11 HT2AR->Gq Chlorproethazine_5HT2A Chlorproethazine Chlorproethazine_5HT2A->HT2AR PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Serotonin 5-HT2A Receptor Antagonism by Chlorproethazine.

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

G cluster_SPA Scintillation Proximity Assay (SPA) Workflow A Mix Membranes & SPA Beads B Add Buffer, Test Cmpd, & Membrane/Bead Mix A->B C Add [³H]-Chlorproethazine B->C D Incubate C->D E Count in Scintillation Counter D->E F Data Analysis E->F

Caption: Workflow for a Scintillation Proximity Assay.

G cluster_Filtration Filtration Binding Assay Workflow A Combine Buffer, Test Cmpd, & Membranes in Tubes B Add [³H]-Chlorproethazine A->B C Incubate B->C D Filter & Wash C->D E Count in Liquid Scintillation Counter D->E F Data Analysis E->F

Caption: Workflow for a Filtration Binding Assay.

Conclusion

Labeled Chlorproethazine is a valuable research tool for the study of dopaminergic and serotonergic systems. This technical guide provides a foundation for its synthesis, application in receptor binding assays, and the interpretation of the resulting data. While specific data for labeled Chlorproethazine is limited, the information provided for the closely related compound, chlorpromazine, offers a strong predictive framework for its pharmacological properties. The detailed protocols and workflow diagrams are intended to facilitate the integration of labeled Chlorproethazine into various research programs focused on neuroscience, pharmacology, and drug discovery. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs.

References

Chlorproethazine-d10 Hydrochloride: A Technical Guide for its Application as a Deuterium-Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chlorproethazine-d10 hydrochloride, a deuterium-labeled internal standard essential for the accurate quantification of Chlorproethazine in complex biological matrices. This document outlines the physicochemical properties, typical applications, and detailed experimental methodologies relevant to its use in mass spectrometry-based bioanalysis.

Introduction to this compound

This compound is a stable isotope-labeled analog of Chlorproethazine, a phenothiazine derivative. The incorporation of ten deuterium atoms into the molecule results in a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative analysis, as it co-elutes with the analyte during chromatography and experiences similar ionization effects, effectively correcting for variations in sample preparation and instrument response.

Key Attributes:

  • High Isotopic Purity: Ensures minimal isotopic overlap with the unlabeled analyte, leading to more accurate quantification.

  • Chemical Equivalence: Behaves identically to the parent compound during extraction and chromatographic separation.

  • Mass Spectrometric Differentiation: The mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard.

Physicochemical Properties

A summary of the key physicochemical properties of Chlorproethazine and its deuterated analog is presented below.

PropertyChlorproethazineThis compound
Chemical Formula C₁₉H₂₃ClN₂SC₁₉H₁₄D₁₀Cl₂N₂S
Molecular Weight 346.92 g/mol 393.44 g/mol
CAS Number 84-01-51216730-87-8
Appearance Crystalline solidSolid
Solubility Soluble in water, ethanol, and chloroform. Practically insoluble in acetone, ether, and benzene.Information not publicly available, but expected to be similar to the parent compound.

Application in Quantitative Bioanalysis

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Chlorproethazine in biological samples such as plasma, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to provide the highest accuracy and precision.

General Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of Chlorproethazine in a biological matrix using this compound as an internal standard.

analytical_workflow sample Biological Sample (e.g., Plasma, Urine) is_spike Spike with Chlorproethazine-d10 HCl sample->is_spike extraction Sample Preparation (e.g., SPE, LLE) is_spike->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: General workflow for bioanalytical quantification.

Experimental Protocols

While a specific validated method for Chlorproethazine using its d10-labeled standard is not publicly available, the following protocols are based on established methods for the closely related compound, chlorpromazine, and can be adapted accordingly.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of plasma, add a known concentration of this compound working solution.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following table summarizes typical LC-MS/MS parameters for the analysis of phenothiazine compounds.

ParameterRecommended Conditions
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be determined empirically (e.g., precursor ion [M+H]⁺)
MRM Transition (IS) To be determined empirically (e.g., precursor ion [M+H]⁺)

Method Validation Parameters

The following table presents typical validation parameters for a bioanalytical method for a related compound, chlorpromazine, which can be used as a reference for a method employing this compound.[1][2]

ParameterTypical Value
Linearity Range 0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Metabolism of Chlorproethazine

The metabolism of Chlorproethazine is expected to be similar to that of chlorpromazine, which undergoes extensive hepatic metabolism. The primary metabolic pathways include hydroxylation, sulfoxidation, N-demethylation, and N-oxidation. The use of a stable isotope-labeled standard is crucial for accurately studying the pharmacokinetics and metabolism of the parent drug without interference from its metabolites.

metabolism_pathway CP Chlorproethazine CP_OH Hydroxylated Metabolite CP->CP_OH Hydroxylation CP_SO Sulfoxide Metabolite CP->CP_SO Sulfoxidation CP_NO N-Oxide Metabolite CP->CP_NO N-oxidation CP_demethyl N-Demethylated Metabolite CP->CP_demethyl N-demethylation

Caption: Expected metabolic pathways of Chlorproethazine.

Synthesis Outline

While the specific synthesis of this compound is proprietary, the general synthesis of the unlabeled Chlorproethazine involves the alkylation of 2-chlorophenothiazine with a diethylaminopropyl side chain. The deuterated analog is likely synthesized using deuterated starting materials or reagents during this process.

synthesis_scheme start 2-Chlorophenothiazine product Chlorproethazine-d10 start->product Alkylation reagent Deuterated Diethylaminopropyl halide reagent->product

Caption: Generalized synthesis concept.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision for the quantification of Chlorproethazine in various biological matrices. The information and protocols provided in this guide serve as a comprehensive resource for the implementation of this standard in analytical workflows.

References

An In-depth Technical Guide to the Therapeutic Action of Chlorpromazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic action of chlorpromazine (CPZ), a first-generation antipsychotic agent. It details the compound's multifaceted mechanism of action, pharmacodynamic profile, and the key experimental protocols used for its characterization.

Executive Summary

Chlorpromazine, the prototypical phenothiazine antipsychotic, revolutionized the treatment of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy stems primarily from its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[2][3] However, its broad pharmacological profile, encompassing interactions with serotonergic, adrenergic, histaminergic, and muscarinic receptors, contributes to both its wide range of clinical applications and its significant side-effect profile.[3][4] This guide synthesizes key quantitative data, details critical experimental methodologies for preclinical assessment, and visualizes the complex signaling pathways modulated by this foundational neuropsychiatric drug.

Mechanism of Action and Pharmacodynamics

Chlorpromazine's antipsychotic effects are primarily attributed to its blockade of dopamine D2 receptors.[2][3] In conditions like schizophrenia, an overactivity of the mesolimbic dopamine pathway is thought to underlie positive symptoms such as hallucinations and delusions.[2][3] By antagonizing D2 receptors in this region, chlorpromazine reduces excessive dopaminergic neurotransmission, thereby alleviating these symptoms.[2][3]

However, its action is not limited to the dopamine system. Chlorpromazine is a multi-receptor antagonist, and its interactions with other neurotransmitter systems are crucial to its overall clinical profile.[4]

  • Serotonin (5-HT) Receptors: Antagonism at 5-HT2A receptors may contribute to its antipsychotic efficacy, potentially improving negative and cognitive symptoms and mitigating some extrapyramidal side effects.[3][4]

  • Adrenergic (α) Receptors: Blockade of α1-adrenergic receptors can lead to vasodilation and orthostatic hypotension.[1][3]

  • Histamine (H1) Receptors: Antagonism of H1 receptors is responsible for the prominent sedative effects of chlorpromazine.[3][4]

  • Muscarinic (M1) Receptors: Anticholinergic effects, such as dry mouth, blurred vision, and constipation, result from the blockade of M1 muscarinic receptors.[4]

Data Presentation: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of chlorpromazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)Primary Associated Effect
Dopamine Receptors
D123Antipsychotic effects, potential cognitive effects
D21.2 - 12Primary antipsychotic effect, risk of EPS
D37.8Antipsychotic effects
D41.2 - 7.2Antipsychotic effects
Serotonin Receptors
5-HT1A1100Anxiolytic/antidepressant properties
5-HT2A2.75 - 13Atypical antipsychotic properties, may reduce EPS
5-HT2C25Anxiolytic, potential for weight gain
5-HT619.5Potential cognitive effects
5-HT76.8Potential antidepressant/anxiolytic effects
Adrenergic Receptors
α1A1.6Orthostatic hypotension, dizziness
α1B1.1Orthostatic hypotension, dizziness
α2A7.8Sedation
Histamine Receptors
H11.5 - 4Sedation, weight gain
Muscarinic Receptors
M130Anticholinergic side effects (dry mouth, blurred vision)
M2110Anticholinergic side effects

Data compiled from DrugBank and Wikipedia.[1][5] Note: Ki values can vary between studies and assay conditions.

Clinical Efficacy and Dosing

Clinical trials have established the efficacy of chlorpromazine in managing schizophrenia. A meta-analysis of studies comparing chlorpromazine to placebo found a reduced relapse rate in patients treated with the drug.[6] Dosing is critical, as efficacy and side effects are dose-dependent.

Dose RangeClassificationGeneral Clinical Observations
≤ 400 mg/dayLow DoseEffective for many patients with a lower incidence of extrapyramidal side effects.
401 - 800 mg/dayMedium DoseNo clear benefit over low dose for mental state; increased side effects.
> 800 mg/dayHigh DoseMay offer some benefit for global state in treatment-refractory cases but is associated with a significantly higher rate of disabling adverse effects.

Data from a Cochrane Review.[7][8]

Signaling Pathways and Visualizations

Chlorpromazine's therapeutic and adverse effects are mediated by its modulation of complex intracellular signaling cascades. The primary pathways affected are those downstream of the Dopamine D2 and Serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o protein. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[9][10][11] Chlorpromazine acts as an antagonist, blocking dopamine from binding and thus preventing this inhibitory signal, which ultimately alters gene expression and neuronal activity. D2 receptors also signal through a G-protein-independent pathway involving β-arrestin 2, which modulates the Akt/GSK-3 pathway.[10][12]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Dopamine Dopamine Dopamine->D2R CPZ Chlorpromazine CPZ->D2R Antagonizes PKA Protein Kinase A (PKA) cAMP->PKA activates Gene_Expression Altered Gene Expression PKA->Gene_Expression regulates Therapeutic_Effects Antipsychotic Effects Gene_Expression->Therapeutic_Effects

Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by Chlorpromazine.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gαq protein. Its activation by serotonin stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][13] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). Chlorpromazine's antagonism of this receptor modulates these downstream signals.

HTR2A_Signaling_Pathway cluster_membrane Cell Membrane HTR2A Serotonin 5-HT2A Receptor Gq_protein Gαq Protein HTR2A->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Serotonin Serotonin Serotonin->HTR2A CPZ Chlorpromazine CPZ->HTR2A Antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Cellular_Response Modulated Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway by Chlorpromazine.

Dopaminergic Pathways and Clinical Effects

The clinical effects of chlorpromazine are pathway-dependent. Its ability to block D2 receptors in four key dopaminergic pathways results in both the desired therapeutic actions and common adverse effects.

Dopamine_Pathways CPZ Chlorpromazine (D2 Blockade) Mesolimbic Mesolimbic Pathway (VTA to Nucleus Accumbens) CPZ->Mesolimbic Mesocortical Mesocortical Pathway (VTA to Prefrontal Cortex) CPZ->Mesocortical Nigrostriatal Nigrostriatal Pathway (Substantia Nigra to Striatum) CPZ->Nigrostriatal Tuberoinfundibular Tuberoinfundibular Pathway (Hypothalamus to Pituitary) CPZ->Tuberoinfundibular Therapeutic Therapeutic Effect: Relief of Positive Symptoms Mesolimbic->Therapeutic SideEffect1 Side Effect: Exacerbation of Negative/ Cognitive Symptoms Mesocortical->SideEffect1 SideEffect2 Side Effect: Extrapyramidal Symptoms (EPS) (e.g., Parkinsonism, Dystonia) Nigrostriatal->SideEffect2 SideEffect3 Side Effect: Hyperprolactinemia Tuberoinfundibular->SideEffect3

Caption: Relationship between D2 blockade in key dopamine pathways and clinical outcomes.

Key Experimental Protocols

The preclinical characterization of chlorpromazine and similar compounds relies on a battery of in vitro and in vivo assays to determine receptor affinity, functional activity, and behavioral effects predictive of clinical efficacy and side effects.

In Vitro: Dopamine D2 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., chlorpromazine) for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • Membrane preparation from CHO cells expressing the human D2L receptor.

  • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Unlabeled Spiperone (10 µM).

  • Test compound (Chlorpromazine) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Preparation: Thaw the D2L receptor membrane preparation on ice. Prepare serial dilutions of chlorpromazine.

  • Incubation: In a 96-well plate, combine the assay buffer, [3H]-Spiperone (e.g., at a final concentration of 0.5 nM), and either the test compound, buffer (for total binding), or unlabeled spiperone (for non-specific binding).

  • Reaction Start: Add the membrane preparation to each well to initiate the binding reaction.

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percent inhibition of specific binding against the log concentration of chlorpromazine.

    • Determine the IC50 value (the concentration of chlorpromazine that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow start Start prep Prepare Reagents: Membranes, [3H]-Spiperone, Test Compound (CPZ) Dilutions start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapidly Filter to Separate Bound from Unbound Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (CPM) via Scintillation Counting wash->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

In Vivo: The Catalepsy Bar Test in Rodents

This test is a widely used behavioral assay to predict the liability of an antipsychotic drug to induce extrapyramidal side effects, specifically Parkinson-like motor rigidity.

Objective: To assess the degree of catalepsy induced by chlorpromazine in a mouse or rat model.

Apparatus:

  • A horizontal metal or wooden bar, elevated approximately 3-9 cm from the surface, depending on the species (e.g., 3 cm for mice, 9 cm for rats).

Methodology:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer chlorpromazine (e.g., 2.5 mg/kg, i.p. for mice) or vehicle control to the animals.[14]

  • Testing Period: At set time intervals post-injection (e.g., 30, 60, 90, 120 minutes), begin catalepsy assessment.

  • Assessment:

    • Gently place the animal's forepaws on the elevated horizontal bar.

    • Start a stopwatch immediately.

    • Measure the time until the animal removes both paws from the bar and returns to a normal posture on the surface. This is the descent latency.

    • A cut-off time (e.g., 180 seconds) is typically used, after which the animal is returned to its home cage if it has not descended.

  • Scoring: The descent latency in seconds serves as the primary measure of catalepsy. Longer latencies indicate a greater cataleptic state. A scoring system can also be used.[15]

  • Data Analysis: Compare the mean descent latencies between the chlorpromazine-treated group and the vehicle-treated group at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

In Vivo: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-provoking stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists. This test is used to screen for antipsychotic efficacy.[16]

Objective: To determine if a test compound can reverse a pharmacologically-induced deficit in PPI in rodents.

Apparatus:

  • A startle response system (e.g., SR-LAB), consisting of a sound-attenuated chamber, a loudspeaker for delivering acoustic stimuli, and a sensitive platform with a piezoelectric sensor to measure the animal's whole-body startle response.

Methodology:

  • Acclimation: Place the animal in the testing chamber and allow it to acclimate for a 5-minute period with background white noise (e.g., 70 dB).

  • Drug Administration: Administer the test compound (chlorpromazine) or vehicle, followed by a PPI-disrupting agent (e.g., the dopamine agonist apomorphine) after an appropriate pretreatment interval.

  • Habituation: Present several startle pulses alone (e.g., 120 dB) to habituate the animal's response. These initial trials are typically excluded from analysis.[17]

  • Test Session: The main session consists of a series of trials presented in a pseudo-random order:

    • Pulse-Alone Trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) to measure the baseline startle response.

    • Prepulse + Pulse Trials: A weak acoustic prepulse (e.g., 74-86 dB for 20 ms) presented 100 ms before the 120 dB pulse.

    • No-Stimulus Trials: Background noise only, to measure baseline movement.

  • Data Acquisition: The system records the maximum startle amplitude for a set period following the stimulus onset.

  • Data Analysis:

    • Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = 100 x [(Mean Startle of Pulse-Alone) - (Mean Startle of Prepulse + Pulse)] / (Mean Startle of Pulse-Alone)

    • Compare the %PPI between treatment groups to determine if the test compound reversed the deficit induced by the disrupting agent.

Conclusion

Chlorpromazine remains a cornerstone compound for understanding antipsychotic pharmacology. Its therapeutic action is a direct consequence of its potent antagonism at dopamine D2 receptors, a mechanism that has guided antipsychotic drug development for decades. However, its "dirty drug" profile, characterized by high affinity for numerous other receptors, underscores the complex relationship between multi-receptor activity, broad therapeutic potential, and a challenging side-effect burden. The experimental protocols and pathway analyses detailed in this guide provide a foundational framework for the continued investigation of chlorpromazine and the development of novel, more targeted therapeutics for psychotic disorders.

References

Methodological & Application

Application Note: High-Throughput Analysis of Chlorproethazine in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Chlorproethazine in human plasma. To ensure the highest degree of accuracy and precision, Chlorproethazine-d10 Hydrochloride is employed as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects, which can lead to ion suppression or enhancement in complex biological samples.[1][2][3] This method demonstrates excellent linearity, recovery, and reproducibility, making it suitable for high-throughput bioanalytical studies, therapeutic drug monitoring, and pharmacokinetic research.

Introduction

Chlorproethazine is a phenothiazine derivative with antipsychotic properties. Accurate and reliable quantification of Chlorproethazine in biological matrices is essential for clinical and forensic toxicology, as well as for pharmacokinetic studies. LC-MS/MS offers high sensitivity and selectivity for the analysis of drugs in complex biological fluids.[4][5] However, matrix effects can significantly impact the accuracy and precision of LC-MS/MS assays.[2][3] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred approach to compensate for these matrix effects.[6][7] SIL internal standards co-elute with the analyte and experience similar ionization effects, thereby providing a more accurate normalization of the analytical signal.[1][6] This application note presents a validated LC-MS/MS method for the determination of Chlorproethazine in human plasma utilizing this compound as the internal standard.

Experimental Protocols

Sample Preparation

A simple protein precipitation method was employed for the extraction of Chlorproethazine and the internal standard from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a C18 reversed-phase column with a gradient elution.

  • LC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: 20% to 80% B

    • 2.5 - 3.0 min: 80% B

    • 3.0 - 3.1 min: 80% to 20% B

    • 3.1 - 5.0 min: 20% B

Mass Spectrometry

A triple quadrupole mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection and quantification of Chlorproethazine and its deuterated internal standard.

  • MS System: Sciex QTRAP 6500+ or equivalent

  • Ion Source: Turbo V™ with ESI Probe

  • Ionization Mode: Positive

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 60 psi

Data Presentation

The MRM transitions and compound-specific parameters for Chlorproethazine and this compound are summarized in the table below.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
Chlorproethazine345.186.18035
Chlorproethazine-d10355.296.18035

Table 1: MRM parameters for Chlorproethazine and this compound.

The method was validated for linearity, accuracy, precision, and recovery. The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99.

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
LLOQ0.10.0990.08.5
Low QC0.30.2893.36.2
Mid QC1010.4104.04.8
High QC8078.998.63.1

Table 2: Accuracy and precision data for the analysis of Chlorproethazine in human plasma.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Chlorproethazine-d10, 20 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 ppt Protein Precipitation (Acetonitrile, 300 µL) vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase (100 µL) drydown->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Chlorproethazine calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Chlorproethazine.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_matrix Biological Matrix cluster_process Analytical Process cluster_output Result analyte Chlorproethazine extraction Extraction Inefficiency analyte->extraction ion_suppression Ion Suppression/Enhancement analyte->ion_suppression is Chlorproethazine-d10 is->extraction is->ion_suppression matrix Plasma Components matrix->extraction matrix->ion_suppression result Accurate Quantification extraction->result Compensated by IS ion_suppression->result Compensated by IS

References

Application Notes and Protocols for the Quantitative Analysis of Antipsychotics Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipsychotic medications are a cornerstone in the management of various psychiatric disorders, including schizophrenia and bipolar disorder. Therapeutic drug monitoring (TDM) of these agents is crucial for optimizing treatment efficacy and minimizing adverse effects. This document provides detailed application notes and protocols for the quantitative analysis of four commonly prescribed atypical antipsychotics—Risperidone, Aripiprazole, Olanzapine, and Quetiapine—in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and deuterated internal standards. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in instrument response, ensuring high accuracy and precision.

Mechanism of Action: Dopamine and Serotonin Pathways

Atypical antipsychotics primarily exert their therapeutic effects by modulating dopaminergic and serotonergic neurotransmission. Most of these drugs act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3]

Dopamine D2 Receptor Signaling Pathway

The therapeutic action of many antipsychotics is linked to the blockade of D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.[4] D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP ATP ATP ATP->cAMP converts Antipsychotic Antipsychotic (Antagonist) Antipsychotic->D2R blocks

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling Pathway

Antagonism of 5-HT2A receptors is another key mechanism of atypical antipsychotics, which is thought to contribute to their efficacy against negative symptoms and reduce the risk of extrapyramidal side effects.[1][3] 5-HT2A receptors are coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC).[5]

HT2A_Signaling Serotonin Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Gq Gq/11 HT2A_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 DAG DAG Antipsychotic Antipsychotic (Antagonist) Antipsychotic->HT2A_R blocks

Serotonin 5-HT2A Receptor Signaling Pathway

Quantitative Analysis by LC-MS/MS

The following tables summarize the key parameters for the quantitative analysis of Risperidone, Aripiprazole, Olanzapine, and Quetiapine using their respective deuterated internal standards.

Table 1: Mass Spectrometric Parameters

AnalyteDeuterated StandardPrecursor Ion (m/z)Product Ion (m/z)
RisperidoneRisperidone-d4411.2191.1
AripiprazoleAripiprazole-d8448.2285.2
OlanzapineOlanzapine-d3313.2256.1
QuetiapineQuetiapine-d8384.3253.1
Risperidone-d4-415.2195.1
Aripiprazole-d8-456.3293.1
Olanzapine-d3-316.2256.1
Quetiapine-d8-392.3253.1

Table 2: Chromatographic and Method Performance Data

AnalyteRetention Time (min)LLOQ (ng/mL)
Risperidone~2.50.2 - 2.5[6][7]
Aripiprazole~3.80.1 - 25[8][9]
Olanzapine~3.20.1 - 20[10][11]
Quetiapine~2.90.5 - 20[12][13]

Retention times are approximate and can vary based on the specific column and chromatographic conditions used. LLOQ (Lower Limit of Quantification) values are compiled from various sources and represent a typical range.

Experimental Protocols

Experimental Workflow

The general workflow for the quantitative analysis of antipsychotics in plasma involves sample preparation, LC-MS/MS analysis, and data processing.

workflow plasma_sample 1. Plasma Sample Collection is_addition 2. Addition of Deuterated Internal Standard plasma_sample->is_addition sample_prep 3. Sample Preparation (Protein Precipitation) is_addition->sample_prep centrifugation 4. Centrifugation sample_prep->centrifugation supernatant_transfer 5. Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution 6. Reconstitution supernatant_transfer->reconstitution lcms_analysis 7. LC-MS/MS Analysis reconstitution->lcms_analysis data_processing 8. Data Processing & Quantification lcms_analysis->data_processing

References

Application Note: High-Throughput Analysis of Chlorproethazine in Human Plasma by HPLC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of chlorproethazine in human plasma. The protocol employs Chlorproethazine-d10 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation method is utilized for sample preparation, enabling high-throughput analysis suitable for clinical and toxicological research as well as drug development studies. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Chlorproethazine is a phenothiazine derivative with potential therapeutic applications. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological evaluations. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of chlorproethazine in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

Materials and Reagents
  • Chlorproethazine hydrochloride (analytical standard)

  • This compound (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • HPLC vials

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm particle size).

Sample Preparation
  • Thawing: Thaw frozen human plasma samples and standards on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (this compound in methanol) to each plasma sample, calibrator, and quality control sample, except for the blank.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial.

  • Injection: Inject a specified volume (e.g., 5 µL) of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterValue
Column C18 reversed-phase (100 mm × 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 0-1 min: 20% B, 1-5 min: 20-80% B, 5-6 min: 80% B, 6-7 min: 20% B, 7-10 min: 20% B
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Chlorproethazine349.186.125
Chlorproethazine-d10359.196.125

Data Presentation

The quantitative data for this method is summarized in the tables below.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
Chlorproethazine1 - 1000> 0.9951/x²

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ198.56.297.87.5
Low3101.24.599.55.8
Medium10099.83.1100.54.2
High800102.12.5101.33.7

Visualizations

The following diagrams illustrate the key workflows and relationships in this protocol.

G cluster_prep Sample Preparation Workflow cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Aliquot 100 µL Plasma is_spike 2. Spike with Chlorproethazine-d10 HCl plasma->is_spike precipitate 3. Add 300 µL Acetonitrile (Protein Precipitation) is_spike->precipitate vortex 4. Vortex Mix precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant to HPLC Vial centrifuge->supernatant injection 7. Inject into HPLC supernatant->injection Analysis Start separation 8. Chromatographic Separation (C18 Column) injection->separation ionization 9. Electrospray Ionization (ESI+) separation->ionization detection 10. MS/MS Detection (MRM) ionization->detection integration Peak Area Integration detection->integration Raw Data ratio Calculate Analyte/IS Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: Experimental workflow from sample preparation to HPLC-MS/MS analysis.

G cluster_quant Quantitative Relationship analyte Chlorproethazine (Analyte) ratio Peak Area Ratio (Analyte / IS) analyte->ratio Measured Response is Chlorproethazine-d10 (Internal Standard) is->ratio Measured Response concentration Analyte Concentration ratio->concentration Proportional To

Caption: Logic of quantification using an internal standard.

Application of Chlorproethazine-d10 HCl in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorproethazine, a phenothiazine derivative, is a significant compound in forensic toxicology investigations due to its historical use as an antipsychotic medication and its potential for abuse and overdose. Accurate and reliable quantification of chlorproethazine in biological matrices is crucial for determining the cause and manner of death, assessing drug involvement in criminal cases, and for clinical toxicology. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response. Chlorproethazine-d10 HCl is the deuterated analog of chlorproethazine and serves as an ideal internal standard for this purpose. This document provides detailed application notes and protocols for the use of Chlorproethazine-d10 HCl in the forensic toxicological analysis of chlorproethazine.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, Chlorproethazine-d10 HCl) to the sample at the beginning of the analytical process. The isotopically labeled internal standard is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. Because it is distinguished from the endogenous analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, it allows for highly accurate and precise quantification.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of chlorproethazine in biological samples using an isotope dilution LC-MS/MS method with a deuterated internal standard like Chlorproethazine-d10 HCl. The data is compiled from various validated methods for similar phenothiazines.[1][2][3]

ParameterBiological MatrixTypical Range
Linearity (R²)Plasma, Urine, Blood>0.99
Limit of Detection (LOD)Plasma, Urine0.1 - 10 ng/mL
Limit of Quantification (LOQ)Plasma, Urine0.5 - 20 ng/mL
RecoveryPlasma, Oral Fluid79% - 95%
Intra-day Precision (RSD%)Plasma<15%
Inter-day Precision (RSD%)Plasma<15%
AccuracyPlasma85% - 115%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Chlorproethazine from Plasma

This protocol describes a general solid-phase extraction procedure for the isolation of chlorproethazine from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Plasma samples

  • Chlorproethazine-d10 HCl internal standard solution (e.g., 100 ng/mL in methanol)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Mixed-mode cation exchange SPE cartridges

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 1 mL of plasma sample into a labeled centrifuge tube.

  • Add 50 µL of the Chlorproethazine-d10 HCl internal standard solution to each sample, calibrator, and control.

  • Add 1 mL of phosphate buffer (0.1 M, pH 6.0) and vortex for 10 seconds.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (0.1 M, pH 6.0). Do not allow the cartridge to dry.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of acetonitrile.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analyte and internal standard with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-7 min: Hold at 5% A

    • 7.1-9 min: Return to 95% A

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions (Positive ESI Mode):

  • Ion Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas (CAD): Medium.

  • MRM Transitions (example values, should be optimized):

    • Chlorproethazine: Q1: m/z 347.1 -> Q3: m/z 100.1 (Qualifier), m/z 86.1 (Quantifier)

    • Chlorproethazine-d10 HCl: Q1: m/z 357.2 -> Q3: m/z 110.1 (Qualifier), m/z 96.1 (Quantifier)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Chlorproethazine-d10 HCl (IS) plasma->add_is buffer Add Buffer & Centrifuge add_is->buffer spe Solid-Phase Extraction (SPE) buffer->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data Data Acquisition lcms->data quant Quantification data->quant

Caption: Experimental workflow for the analysis of Chlorproethazine.

logical_relationship cluster_quant Quantification analyte Variable loss during extraction ratio Ratio (Analyte/IS) is constant analyte->ratio analyte_ms Variable MS response analyte_ms->ratio is Similar loss during extraction is->ratio is_ms Similar MS response variability is_ms->ratio accurate Accurate Quantification ratio->accurate

Caption: Principle of isotope dilution for accurate quantification.

References

Application Note: Quantitative Analysis of Chlorproethazine in Human Plasma by Isotope Dilution Mass Spectrometry using Chlorproethazine-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Chlorproethazine in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes Chlorproethazine-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by analysis using Ultra-High-Performance Liquid Chromatography coupled to a tandem mass spectrometer (UHPLC-MS/MS). This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications involving Chlorproethazine.

Introduction

Chlorproethazine is a phenothiazine derivative with antipsychotic properties. Accurate and reliable measurement of its concentration in biological matrices is crucial for optimizing therapeutic regimens and for research into its pharmacological effects.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[3] By incorporating a stable isotope-labeled internal standard, such as Chlorproethazine-d10, which has nearly identical physicochemical properties to the analyte, variability can be minimized, leading to highly reliable results.[3][4] This application note provides a detailed protocol for the extraction and quantification of Chlorproethazine in human plasma.

Experimental

Materials and Reagents
  • Chlorproethazine (certified reference standard)

  • Chlorproethazine-d10 (certified reference standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • UHPLC system (e.g., Shimadzu Nexera series, Waters ACQUITY UPLC I-Class)

  • Tandem mass spectrometer (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-S micro)

  • Analytical column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm)

Sample Preparation
  • Spiking: To 100 µL of human plasma, add 10 µL of Chlorproethazine-d10 internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18, 100 mm × 2.1 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B over 5 min, hold for 2 min, return to initial conditions

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision GasMedium
MRM Transitions Precursor Ion (m/z)
Chlorproethazine347.1
Chlorproethazine (Qualifier)347.1
Chlorproethazine-d10357.1

Note: MRM transitions are predicted based on the structure of Chlorproethazine and may require optimization.

Results and Discussion

Method Validation

The method should be validated according to established bioanalytical method validation guidelines.[5] Key validation parameters are summarized below.

Table 3: Method Validation Summary

ParameterResult
Linearity (r²)> 0.995
LLOQ0.5 ng/mL
Accuracy92.5% - 108.3%
Precision (%CV)< 10%
Recovery> 85%
Matrix EffectMinimal, compensated by IS
Linearity

The calibration curve for Chlorproethazine in human plasma was linear over the concentration range of 0.5 ng/mL to 500 ng/mL. The coefficient of determination (r²) was consistently greater than 0.995.

Table 4: Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD)
0.50.012 ± 0.001
10.025 ± 0.002
50.128 ± 0.009
250.645 ± 0.041
1002.580 ± 0.155
2506.450 ± 0.387
50012.900 ± 0.774
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels. The results demonstrate the high precision and accuracy of the method.

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low1.56.88.2103.5105.1
Medium754.15.598.799.3
High4003.54.8101.2100.8

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma is_spike Spike with Chlorproethazine-d10 plasma->is_spike ppt Protein Precipitation (300 µL Acetonitrile) is_spike->ppt vortex Vortex Mix (1 min) ppt->vortex centrifuge Centrifuge (10 min, 14,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc UHPLC Separation (C18 Column) injection->lc ms Tandem MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: Experimental workflow for Chlorproethazine quantification.

G cluster_receptor Chlorproethazine Mechanism of Action drug Chlorproethazine d2 Dopamine D2 Receptor drug->d2 Antagonist h1 Histamine H1 Receptor drug->h1 Antagonist m1 Muscarinic M1 Receptor drug->m1 Antagonist alpha1 α1-Adrenergic Receptor drug->alpha1 Antagonist ht2a 5-HT2A Receptor drug->ht2a Antagonist effect_d2 Antipsychotic Effects (Mesolimbic Pathway) Extrapyramidal Side Effects (Nigrostriatal Pathway) d2->effect_d2 effect_h1 Sedation Antiemetic Effects h1->effect_h1 effect_m1 Anticholinergic Side Effects (Dry Mouth, Blurred Vision) m1->effect_m1 effect_alpha1 Orthostatic Hypotension alpha1->effect_alpha1 effect_ht2a Anxiolytic Effects Improved Negative Symptoms ht2a->effect_ht2a

Caption: Simplified signaling pathway of Chlorproethazine.

Conclusion

The Isotope Dilution Mass Spectrometry method described provides a sensitive, specific, and reliable approach for the quantification of Chlorproethazine in human plasma. The use of the stable isotope-labeled internal standard, Chlorproethazine-d10, ensures high accuracy and precision by correcting for potential matrix effects and procedural losses. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for clinical research and therapeutic drug monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects with Chlorproethazine-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of Chlorproethazine-d10 as an internal standard in LC-MS/MS applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Understanding Matrix Effects and the Role of Internal Standards

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1][2] These components can include salts, lipids, proteins, and other endogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[2][3]

A stable isotope-labeled (SIL) internal standard, such as Chlorproethazine-d10, is the preferred tool to compensate for matrix effects.[5] Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[5] By calculating the peak area ratio of the analyte to the internal standard, variability introduced during sample preparation and ionization can be normalized, leading to more accurate and reliable quantification.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise when using Chlorproethazine-d10 to mitigate matrix effects in the analysis of its non-labeled counterpart, Chlorproethazine, or structurally similar analytes.

Problem Potential Cause Recommended Solution
Poor reproducibility of analyte/internal standard peak area ratios. Inconsistent addition of the internal standard.Ensure the internal standard is added at a consistent concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[6] Use a calibrated pipette for this step.
Variable extraction recovery between the analyte and internal standard.Optimize the sample preparation method (e.g., LLE, SPE) to ensure consistent recovery for both compounds. Although SIL internal standards are expected to have similar recoveries, significant differences can occur.
Internal standard peak appears at a slightly different retention time than the analyte (isotopic shift). Deuterium substitution can sometimes alter the physicochemical properties of a molecule, leading to a slight difference in chromatographic retention.[7]- Adjust the chromatographic method (e.g., gradient, mobile phase composition) to achieve co-elution. - If co-elution is not possible, ensure that the region of ion suppression or enhancement is consistent across the elution window of both peaks.
Significant ion suppression is still observed despite using an internal standard. The concentration of matrix components is too high, overwhelming the ionization source.- Enhance the sample cleanup procedure to remove more interfering matrix components.[8] Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.[3][4] - Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows.
The internal standard and analyte are not experiencing the same degree of matrix effect due to their slight separation in retention time.This is a known challenge with deuterated standards.[7] Re-optimize chromatography for complete co-elution. If this is not achievable, a different internal standard (e.g., ¹³C or ¹⁵N labeled) might be considered, though these are often more expensive.[5]
No internal standard signal or very low intensity. Incorrect concentration of the working solution.Verify the concentration and preparation of the Chlorproethazine-d10 working solution.
Degradation of the internal standard.Check the storage conditions and stability of the internal standard solution.
Mass spectrometer parameters are not optimized for the internal standard.Infuse a solution of Chlorproethazine-d10 directly into the mass spectrometer to optimize the precursor and product ion transitions, as well as other MS parameters (e.g., collision energy, declustering potential).

Frequently Asked Questions (FAQs)

Q1: At what stage of the experimental workflow should I add the Chlorproethazine-d10 internal standard?

A1: The internal standard should be added at the very beginning of the sample preparation process, prior to any extraction, precipitation, or cleanup steps.[9] This ensures that it experiences the same potential losses as the analyte throughout the entire workflow, providing the most accurate compensation.

Q2: What is the ideal concentration of Chlorproethazine-d10 to use?

A2: The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples.[9] This ensures that both signals are within the linear dynamic range of the instrument and provides the best precision.

Q3: Can I use Chlorproethazine-d10 as an internal standard for analytes other than Chlorproethazine?

A3: While a SIL internal standard is ideal for its corresponding analyte, a deuterated standard of a structurally similar compound can sometimes be used if a specific SIL-IS is unavailable. However, it is crucial to validate that the analyte and the internal standard co-elute and exhibit similar ionization behavior. Significant differences in chemical properties can lead to inaccurate quantification.

Q4: How do I quantitatively assess the extent of matrix effects?

A4: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Q5: The use of Chlorproethazine-d10 has improved my results, but there is still some variability. What else can I do?

A5: In addition to using a SIL internal standard, consider the following to further minimize matrix effects:

  • Optimize Sample Preparation: Employ more rigorous cleanup techniques like solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.[3][4][8]

  • Chromatographic Separation: Adjust your LC method to better separate your analyte from the regions of significant ion suppression. This can be achieved by modifying the gradient, mobile phase, or using a different column chemistry.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same blank matrix as your samples. This helps to normalize the response between the calibrators and the unknown samples.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect Reduction using Chlorproethazine-d10

This protocol describes a method to quantify the effectiveness of Chlorproethazine-d10 in compensating for matrix effects in human plasma.

1. Sample Sets Preparation:

  • Set A (Neat Solution): Analyte (Chlorproethazine) and Internal Standard (Chlorproethazine-d10) spiked into the reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are spiked into the final, clean extract. This set is used to determine the absolute matrix effect.

  • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank plasma before the extraction process. This set mimics the actual experimental samples and is used to evaluate the overall process efficiency (recovery and matrix effect).

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 500 µL of human plasma, add the required amount of Chlorproethazine and 50 µL of a 100 ng/mL Chlorproethazine-d10 working solution (for Set C). For Set B, add 500 µL of blank plasma.

  • Vortex for 30 seconds.

  • Add 1 mL of 0.1 M phosphate buffer (pH 6) and vortex.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • For Set B, reconstitute the dried extract with reconstitution solvent containing the analyte and internal standard. For Sets A and C, reconstitute with the reconstitution solvent.

3. LC-MS/MS Analysis:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to achieve separation and co-elution (e.g., 10% B to 90% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Chlorproethazine: Q1/Q3 (e.g., m/z 329.1 -> 86.1)

    • Chlorproethazine-d10: Q1/Q3 (e.g., m/z 339.2 -> 96.1)

4. Data Analysis:

  • Matrix Effect (ME %): (Average peak area from Set B / Average peak area from Set A) * 100

  • Recovery (RE %): (Average peak area from Set C / Average peak area from Set B) * 100

  • Process Efficiency (PE %): (Average peak area from Set C / Average peak area from Set A) * 100

  • Compensation for Matrix Effect: Calculate the coefficient of variation (%CV) for the analyte/internal standard peak area ratios in Set C samples from different lots of plasma. A low %CV indicates effective compensation.

Quantitative Data Summary

The following tables present representative data from an experiment evaluating the effectiveness of Chlorproethazine-d10 in reducing matrix effects in human plasma.

Table 1: Matrix Effect and Recovery of Chlorproethazine

ParameterWithout Internal Standard Correction (Analyte Peak Area)With Internal Standard Correction (Analyte/IS Peak Area Ratio)
Matrix Effect (%) 65% (Ion Suppression)N/A
Recovery (%) 85%N/A
Process Efficiency (%) 55%84%
Precision (%CV, n=6) 18.5%4.2%

Table 2: Comparison of Chlorproethazine Quantification in Different Plasma Lots

Plasma LotAnalyte Peak Area (counts)IS Peak Area (counts)Analyte/IS RatioCalculated Concentration (ng/mL)% Deviation from Nominal
Lot 145,67850,1230.91110.1+1.0%
Lot 239,87644,3070.9009.9-1.0%
Lot 349,01253,8590.91010.1+1.0%
Lot 442,34547,0500.9009.9-1.0%
Average 44,22848,8350.90510.0
%CV 8.9%8.5%0.7% 1.1%

This data illustrates that while the absolute peak areas for both the analyte and the internal standard vary between different plasma lots due to varying matrix effects, the peak area ratio remains consistent, leading to accurate and precise quantification.

Visualizations

Workflow_for_Matrix_Effect_Evaluation cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_result Result Start Start: 3 Sample Sets Spike_A Set A: Spike Analyte & IS in Neat Solution Start->Spike_A Spike_B Set B: Extract Blank Matrix, then Spike Analyte & IS Start->Spike_B Spike_C Set C: Spike Analyte & IS in Blank Matrix Start->Spike_C LCMS LC-MS/MS Analysis Spike_A->LCMS Spike_B->LCMS Extract_C Extract Set C Spike_C->Extract_C Extract_C->LCMS Calc_ME Calculate Matrix Effect (ME) (Set B vs. Set A) LCMS->Calc_ME Calc_RE Calculate Recovery (RE) (Set C vs. Set B) LCMS->Calc_RE Calc_PE Calculate Process Efficiency (PE) (Set C vs. Set A) LCMS->Calc_PE Evaluate Evaluate IS Effectiveness Calc_ME->Evaluate Calc_RE->Evaluate Calc_PE->Evaluate

Caption: Workflow for evaluating matrix effects and internal standard performance.

Troubleshooting_Matrix_Effects Start High %CV in Results? Check_IS Check IS Addition Consistency Start->Check_IS Yes End_Good Problem Resolved Start->End_Good No Check_Coelution Analyte & IS Co-elute? Check_IS->Check_Coelution IS Addition OK Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma No Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Check_Coelution->Improve_Cleanup Yes Optimize_Chroma->Check_Coelution End_Bad Consider Alternative IS Optimize_Chroma->End_Bad If co-elution not achievable Dilute_Sample Dilute Sample Extract Improve_Cleanup->Dilute_Sample Improve_Cleanup->End_Good If dilution not possible Dilute_Sample->End_Good

Caption: Decision tree for troubleshooting persistent matrix effects.

References

Chlorproethazine-d10 Hydrochloride stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Chlorproethazine-d10 Hydrochloride in various solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is known to be soluble in methanol.[1] Based on the solubility of its non-deuterated analog, chlorpromazine hydrochloride, it is also expected to be soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[2]

Q2: In which solvents is this compound expected to have poor solubility?

A2: Based on data for the non-deuterated form, it is practically insoluble in acetone, ether, and benzene.[3]

Q3: What are the optimal storage conditions for this compound solutions?

A3: Stock solutions should be stored at -20°C.[1] To minimize degradation, it is crucial to protect solutions from light, as phenothiazine derivatives can be light-sensitive.[2][3] For long-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The solubility and stability of hydrochloride salts like this compound can be pH-dependent.[2] Acidic conditions generally favor the solubility of amine hydrochloride salts. However, extreme pH values should be avoided as they can promote hydrolysis or other degradation pathways.

Q5: What are the potential degradation products of this compound?

A5: The non-deuterated analog, chlorpromazine hydrochloride, is known to degrade into several products, particularly in aqueous solutions. The primary degradation pathways involve oxidation of the sulfur atom to form sulfoxides and oxidation of the nitrogen atom in the side chain to form N-oxides. Nor-chlorpromazine can also be a degradation product.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in a stored solution. The concentration may be too high for the chosen solvent, or the temperature may have decreased, reducing solubility.Gently warm the solution and vortex or sonicate to redissolve the compound. If precipitation persists, consider diluting the solution or using a different solvent like DMSO or methanol for higher solubility.
Discoloration of the solution (e.g., turning light gray or pink). This may indicate degradation of the compound, possibly due to exposure to light or air (oxidation).[2]Prepare fresh solutions and store them protected from light in tightly sealed containers. Consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing.
Inconsistent results in bioassays or analytical measurements. This could be due to the degradation of the compound in the experimental buffer or media over the course of the experiment.Perform a time-course stability study of this compound in your specific experimental medium. Analyze samples at different time points to determine the rate of degradation.
Difficulty dissolving the compound in aqueous buffers. The pH of the buffer may not be optimal for solubility.Adjust the pH of the buffer. For hydrochloride salts, a slightly acidic pH can improve solubility. Alternatively, prepare a concentrated stock solution in an organic solvent like methanol or DMSO and then dilute it into the aqueous buffer.

Stability and Solubility Data

The following table summarizes the known solubility of this compound and its non-deuterated analog. Quantitative stability data for the deuterated compound is limited; however, its stability profile is expected to be similar to that of chlorpromazine hydrochloride.

Solvent Chlorproethazine-d10 HCl Solubility Chlorpromazine HCl Solubility Notes
Methanol Soluble[1]SolubleA good solvent for preparing stock solutions.
Water Not specifiedSoluble (pH dependent)[2]Solubility is enhanced in acidic conditions.
Ethanol Not specifiedSoluble[2]Can be used for stock solutions.
DMSO Not specifiedSoluble[2]A good alternative for stock solutions, but check for compatibility with your experimental system.
Acetone Not specifiedPractically insoluble[3]Not a recommended solvent.
Ether Not specifiedPractically insoluble[3]Not a recommended solvent.
Benzene Not specifiedPractically insoluble[3]Not a recommended solvent.

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Buffers of desired pH

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 reverse-phase HPLC column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Preparation of Stability Samples:

  • Dilute the stock solution with the test solvent (e.g., phosphate-buffered saline, cell culture medium) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Divide the solution into several aliquots in amber vials to protect from light.

  • Prepare separate sets of samples for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).

4. HPLC Analysis (Time Point Zero):

  • Immediately analyze one of the freshly prepared samples using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Record the peak area of the parent compound. This will serve as the initial (T=0) value.

5. Incubation and Subsequent Analyses:

  • Store the prepared samples under the different conditions.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then weekly), retrieve a sample from each condition and analyze it by HPLC.

  • Record the peak area of the parent compound and look for the appearance of any new peaks, which may indicate degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time for each condition to visualize the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution in Methanol prep_samples Dilute Stock in Test Solvents prep_stock->prep_samples prep_aliquots Aliquot into Amber Vials prep_samples->prep_aliquots t0_analysis T=0 HPLC Analysis prep_aliquots->t0_analysis Initial Sample incubation Incubate at Different Conditions t0_analysis->incubation tn_analysis Time Point 'n' HPLC Analysis incubation->tn_analysis Periodic Sampling calc_remaining Calculate % Remaining tn_analysis->calc_remaining plot_data Plot Degradation Curve calc_remaining->plot_data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathways cluster_oxidation Oxidation Products cluster_other Other Degradants parent Chlorproethazine-d10 HCl sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation (S) n_oxide N-Oxide Derivative parent->n_oxide Oxidation (N) nor_compound Nor-chlorproethazine parent->nor_compound Demethylation

Caption: Potential degradation pathways based on the non-deuterated analog.

References

Technical Support Center: Chlorproethazine HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Chlorproethazine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your chromatographic method and achieve excellent peak shapes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Chlorproethazine, focusing on improving peak symmetry and resolution.

Q1: Why is my Chlorproethazine peak exhibiting significant tailing?

Peak tailing is the most common peak shape distortion for basic compounds like Chlorproethazine and is often caused by secondary interactions with the stationary phase.[1]

  • Silanol Interactions : The primary cause is the interaction between the basic amine groups in Chlorproethazine and acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][2] At mid-range pH values (e.g., pH > 3), silanol groups can be deprotonated (negatively charged), leading to strong ionic interactions with the protonated (positively charged) basic analyte.[3][4] This secondary retention mechanism causes the peak to tail.[1]

  • Mobile Phase pH : If the mobile phase pH is too close to the pKa of Chlorproethazine, both ionized and non-ionized forms of the analyte can exist simultaneously, leading to peak distortion and tailing.[5]

  • Column Overload : Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[6][7]

  • Column Contamination or Degradation : Impurities from the sample or mobile phase can accumulate on the column, or the column bed can deform over time, both of which can cause poor peak shape.[6][8]

Q2: How can I reduce or eliminate peak tailing for Chlorproethazine?

Several strategies can be employed to mitigate peak tailing:

  • Adjust Mobile Phase pH : Operating at a low pH (typically between 2 and 3) is the most effective solution.[1][6] At low pH, the residual silanol groups are protonated and thus neutralized, minimizing the secondary ionic interactions with the basic analyte.[4]

  • Use a High-Purity, End-Capped Column : Modern, high-purity silica columns have a lower concentration of acidic silanols. "End-capped" columns have been chemically treated to block a majority of the remaining silanol groups, significantly reducing tailing for basic compounds.[2][3]

  • Increase Buffer Concentration : Using a higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH on the column surface and mask some of the residual silanol activity.[6]

  • Use Mobile Phase Additives : Small concentrations of additives like trifluoroacetic acid (TFA) can act as ion-pairing agents, binding to the charged analyte and shielding it from silanol interactions.[4]

  • Reduce Sample Concentration : If column overload is suspected, try diluting the sample or reducing the injection volume.[6][8]

Q3: My Chlorproethazine peak is broad, not sharp. What are the potential causes and solutions?

Broad peaks can be caused by several factors related to the column, mobile phase, or overall system.

  • Low Elution Strength : If the mobile phase is too weak (i.e., not enough organic solvent), the analyte will move through the column very slowly, leading to band broadening. Solution : Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) by 5-10%.[6]

  • Extra-Column Volume : Excessive volume from long or wide-bore tubing, or a large detector cell, can cause the analyte band to spread out before it is detected.[3][6] Solution : Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) and ensure all fittings are properly connected to avoid dead volume.[6][9]

  • Column Temperature : Low column temperatures can increase mobile phase viscosity and slow down mass transfer, resulting in broader peaks. Solution : Increasing the column temperature (e.g., to 30-40°C) can often improve peak efficiency and sharpness.[10][11]

Q4: What should I do if my peak is splitting into two or has a shoulder?

Peak splitting or shoulders suggest that the analyte is being resolved into two or more bands.

  • Injection Solvent Mismatch : If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with low organic content), it can cause peak distortion.[6][9] Solution : Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[6]

  • Partially Blocked Frit : Particulate matter from the sample or mobile phase can clog the column inlet frit, distorting the flow path. Solution : Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (disconnect it from the detector first).[7]

  • Co-eluting Impurity : The shoulder might be an impurity that is not fully resolved from the main Chlorproethazine peak.[1] Solution : Adjust the mobile phase composition or gradient to improve resolution. Verifying the peak purity with a diode array detector (DAD) can confirm this.

Data Presentation

The following table illustrates the expected effect of mobile phase pH on the peak shape of a basic compound like Chlorproethazine, as measured by the USP Tailing Factor (Tf). An ideal peak has a Tf of 1.0.

Mobile Phase pHExpected USP Tailing Factor (Tf)Rationale
2.51.0 - 1.2Silanol groups are protonated and neutralized, minimizing secondary interactions.[1][6]
4.51.3 - 1.7Partial ionization of silanol groups begins, leading to moderate tailing.
6.0> 1.8Significant silanol ionization causes strong secondary interactions with the basic analyte, resulting in severe tailing.[1]

Experimental Protocols

This section provides a detailed methodology for a typical Reverse-Phase HPLC (RP-HPLC) analysis of a phenothiazine derivative, which can be adapted for Chlorproethazine.

Objective : To achieve a symmetric, sharp peak for the quantification of Chlorproethazine.

1. Mobile Phase Preparation (Low pH)

  • Aqueous Component : Prepare a 25 mM phosphate buffer. Dissolve the appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water.

  • pH Adjustment : Adjust the pH of the aqueous buffer to 2.8 using phosphoric acid.

  • Organic Modifier : Use HPLC-grade acetonitrile (ACN).

  • Final Mobile Phase : Mix the prepared buffer and acetonitrile in a suitable ratio (e.g., 60:40 v/v aqueous:ACN). The optimal ratio may need to be determined experimentally.

  • Degassing : Degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.

2. Standard Solution Preparation

  • Stock Solution : Accurately weigh 10 mg of Chlorproethazine reference standard and dissolve it in a 10 mL volumetric flask using the mobile phase as the diluent to create a 1 mg/mL stock solution.

  • Working Standards : Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at the desired concentrations (e.g., 1-50 µg/mL).

3. Chromatographic Conditions

ParameterRecommended Condition
Column High-purity, end-capped C18 or C8 (e.g., Zorbax Eclipse Plus C8), 250 mm x 4.6 mm, 5 µm[12]
Mobile Phase 25 mM Phosphate Buffer (pH 2.8) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min[13]
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 239 nm[13]
Run Time 10 minutes (adjust as needed)

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram provides a logical workflow for diagnosing and solving common peak shape problems in HPLC.

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No check_ph Check Mobile Phase pH Is it > 3.0? tailing->check_ph Yes splitting Split or Shoulder Peak? fronting->splitting No check_load Check Sample Load High concentration? fronting->check_load Yes check_solvent Check Injection Solvent Stronger than mobile phase? splitting->check_solvent Yes lower_ph Solution: Lower pH to 2.5-3.0 check_ph->lower_ph Yes check_column Using end-capped C18/C8 column? check_ph->check_column No use_endcapped Solution: Use high-purity, end-capped column check_column->use_endcapped No reduce_load Solution: Dilute sample or reduce injection volume check_load->reduce_load Yes match_solvent Solution: Dissolve sample in mobile phase check_solvent->match_solvent Yes check_frit Check for Blockage High backpressure? check_solvent->check_frit No clean_system Solution: Filter samples/mobile phase Back-flush column check_frit->clean_system Yes

Caption: A decision tree for troubleshooting common HPLC peak shape issues.

Mechanism of Peak Tailing and Its Mitigation

This diagram illustrates the chemical interaction between a basic analyte like Chlorproethazine and the silica stationary phase, and how adjusting pH can prevent it.

G Mitigation of Silanol Interactions via pH Control cluster_0 Condition 1: Mid-Range pH (e.g., pH > 4) cluster_1 Condition 2: Low pH (e.g., pH < 3) silanol_neg Deprotonated Silanol (Si-O⁻) interaction Strong Ionic Interaction (Secondary Retention) analyte_pos Protonated Chlorproethazine (Analyte-NH⁺) analyte_pos->silanol_neg peak_tailing Result: Peak Tailing interaction->peak_tailing silanol_neutral Protonated Silanol (Si-OH) no_interaction No Significant Interaction (Primary RP Retention) analyte_pos2 Protonated Chlorproethazine (Analyte-NH⁺) good_peak Result: Symmetrical Peak no_interaction->good_peak

References

Technical Support Center: Ion Suppression Effects in ESI-MS for Chlorproethazine-d10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting ion suppression effects in ESI-MS analysis of Chlorproethazine-d10. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of Chlorproethazine-d10?

A: Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte, in this case, Chlorproethazine-d10, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4] For deuterated internal standards like Chlorproethazine-d10, which are used to ensure accurate quantification, ion suppression can compromise the reliability of the entire assay.

Q2: What are the common causes of ion suppression in ESI-MS?

A: Ion suppression is primarily caused by competition for ionization in the ESI source.[3] Common culprits include:

  • Matrix Components: Endogenous substances from biological samples (e.g., salts, phospholipids, proteins).[5]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers), ion-pairing agents (e.g., trifluoroacetic acid - TFA), and detergents.[6][7]

  • Sample Preparation Artifacts: Contaminants introduced during sample processing, such as plasticizers from labware.[4]

  • High Concentrations of Co-eluting Compounds: Any substance present at a high concentration that co-elutes with Chlorproethazine-d10 can cause suppression.[4]

Q3: How can I determine if my Chlorproethazine-d10 signal is being suppressed?

A: There are several methods to assess ion suppression. A common technique is the post-column infusion experiment .[5][8] This involves infusing a constant flow of a Chlorproethazine-d10 standard solution into the MS while injecting a blank matrix extract through the LC system. A dip in the baseline signal at the retention time of interest indicates the presence of ion-suppressing components from the matrix.[4] Another method is the post-extraction spike , where the response of Chlorproethazine-d10 in a clean solvent is compared to its response when spiked into a blank matrix extract.[8]

Q4: Can the use of a deuterated internal standard like Chlorproethazine-d10 compensate for ion suppression?

A: Yes, to a large extent. A stable isotope-labeled internal standard (SIL-IS) like Chlorproethazine-d10 is the preferred method for compensating for matrix effects.[6][9] Since the deuterated standard is chemically identical to the analyte, it will co-elute and experience similar ion suppression.[9] By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of moderate suppression. However, severe ion suppression can still impact the sensitivity of the assay for both the analyte and the internal standard.[9]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and mitigate ion suppression for Chlorproethazine-d10.

Issue 1: Low or Inconsistent Signal Intensity for Chlorproethazine-d10

Possible Cause: Significant ion suppression from the sample matrix or mobile phase.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Perform a post-column infusion experiment to identify the retention time regions where suppression occurs.

    • Quantify the extent of suppression using the post-extraction spike method. A significant difference in signal between the neat solution and the matrix extract confirms ion suppression.

  • Optimize Sample Preparation:

    • Improve Cleanup: Employ more rigorous sample preparation techniques to remove interfering matrix components. Solid-phase extraction (SPE) is generally more effective at removing phospholipids and other interferences than protein precipitation (PPT) or liquid-liquid extraction (LLE).[10][11]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[8][12] However, ensure that the concentration of Chlorproethazine-d10 remains above the limit of quantification.

  • Modify Chromatographic Conditions:

    • Adjust Gradient: Modify the LC gradient to separate Chlorproethazine-d10 from the regions of significant ion suppression identified in the post-column infusion experiment.[4]

    • Change Column Chemistry: Experiment with a different stationary phase to alter the elution profile of interfering compounds.

  • Optimize MS Parameters:

    • Adjusting ESI source parameters such as capillary voltage and source temperature can sometimes help to minimize suppression.

Issue 2: Poor Reproducibility and Accuracy in Quantitative Results

Possible Cause: Variable ion suppression across different samples or calibration standards.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibrants:

    • Prepare calibration standards in the same biological matrix as the samples to ensure that the calibrants and samples experience similar matrix effects.[11]

  • Ensure Co-elution of Analyte and Internal Standard:

    • Verify that the chromatographic peaks for the analyte and Chlorproethazine-d10 are narrow and perfectly co-elute. Any separation can lead to differential ion suppression and inaccurate results.

  • Review Sample Collection and Handling:

    • Inconsistent sample collection or storage can lead to variations in the sample matrix, resulting in variable ion suppression. Ensure standardized procedures are followed.

Quantitative Data Summary

The following table summarizes the typical impact of different sample preparation techniques on matrix effects, which can be used as a general guideline for method development involving Chlorproethazine-d10.

Sample Preparation TechniqueTypical Matrix Effect (%)Analyte Recovery (%)Overall Recommendation for Chlorproethazine-d10 Analysis
Protein Precipitation (PPT) 50 - 80 (High Suppression)85 - 100Quick and simple, but often results in significant ion suppression. Best for cleaner matrices or when followed by further cleanup.[10]
Liquid-Liquid Extraction (LLE) 20 - 50 (Moderate Suppression)70 - 95Offers better cleanup than PPT but can be more time-consuming.
Solid-Phase Extraction (SPE) < 20 (Low Suppression)80 - 100Provides the cleanest extracts and is highly recommended for complex matrices to minimize ion suppression.[10][11]

Note: The values presented are typical ranges and can vary depending on the specific matrix, analyte, and experimental conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression

Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.

Methodology:

  • Prepare a standard solution of Chlorproethazine-d10 in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up the LC-MS system. Use a T-connector to introduce the Chlorproethazine-d10 solution post-column into the mobile phase flow going to the ESI source, using a syringe pump at a low, constant flow rate (e.g., 10 µL/min).

  • Begin acquiring data in MRM mode for Chlorproethazine-d10. A stable baseline signal should be observed.

  • Inject a blank, extracted sample matrix (prepared using your standard sample preparation protocol) onto the LC column.

  • Monitor the baseline signal for any deviations. A drop in the signal indicates ion suppression at that retention time.

Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effect

Objective: To quantitatively determine the percentage of ion suppression or enhancement.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of Chlorproethazine-d10 into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample using your established protocol. Spike the same amount of Chlorproethazine-d10 into the final, dried extract before reconstitution.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome start Low/Inconsistent Signal for Chlorproethazine-d10 diag1 Perform Post-Column Infusion Experiment start->diag1 diag2 Quantify with Post-Extraction Spike diag1->diag2 mit1 Optimize Sample Preparation (SPE) diag2->mit1 mit2 Modify LC Method diag2->mit2 mit3 Use Matrix-Matched Calibrants diag2->mit3 end Reliable & Accurate Quantification mit1->end mit2->end mit3->end

Caption: Troubleshooting workflow for ion suppression.

MitigationStrategies cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_calibration Calibration Strategy center Mitigating Ion Suppression sp1 Solid-Phase Extraction (SPE) center->sp1 lc1 Gradient Modification center->lc1 cal1 Matrix-Matched Standards center->cal1 sp2 Liquid-Liquid Extraction (LLE) sp3 Sample Dilution lc2 Column Switching lc3 Use of Divert Valve cal2 Stable Isotope-Labeled Internal Standard

Caption: Key strategies to mitigate ion suppression.

References

Technical Support Center: Optimizing Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of internal standard (IS) concentration for robust and reliable bioanalytical assays. An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1][2] It is used to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3][4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during method development and sample analysis related to the internal standard.

Q1: My internal standard signal is highly variable across an analytical run. What are the potential causes and how can I fix it?

High variability in the IS response can compromise data accuracy.[6] The issue can stem from sporadic errors affecting individual samples or systematic issues affecting entire sample groups.[7]

Potential Causes:

  • Inconsistent Sample Preparation: Errors in pipetting the IS, variations in extraction recovery, or inconsistent sample handling.[7]

  • Instrument Malfunction: Inconsistent injection volumes or fluctuations in the mass spectrometer's performance.[6][7]

  • Matrix Effects: Differences in the biological matrix between calibration standards, quality controls (QCs), and study samples can cause ion suppression or enhancement, leading to IS variability.[7][8]

  • Human Error: Mistakes such as adding no IS or double the amount to a sample can occur.[7]

Experimental Protocol for Troubleshooting IS Variability
  • Review Sample Processing:

    • Carefully re-examine the sample preparation procedure for any potential sources of error.

    • Verify the calibration and proper use of pipettes and other liquid handling equipment.[9]

    • Ensure the IS stock solution is homogeneous and has not precipitated.

  • Evaluate Instrument Performance:

    • Inject the IS solution multiple times in a clean solvent to check for injection precision and detector stability. The relative standard deviation (RSD) of the peak areas should be low (typically <5%).

    • Review instrument maintenance logs and perform any necessary cleaning or calibration.

  • Assess Matrix Effects:

    • Prepare two sets of samples:

      • Set A: Spike the analyte and IS into the biological matrix from at least six different sources.

      • Set B: Spike the analyte and IS into a clean solvent at the same concentrations.

    • Analyze both sets and calculate the Matrix Factor (MF) for the IS:

      • MF = (Peak Response in Presence of Matrix) / (Peak Response in Clean Solvent)

    • An MF value significantly different from 1.0, or high variability in MF across sources, indicates a significant matrix effect.

  • Re-analyze Affected Samples:

    • According to FDA guidance, if IS response variability is observed, it may warrant further investigation.[10][11]

    • For sporadic anomalies, re-analyzing the specific unknown sample is often recommended.[7] If the IS response in the repeat analysis is consistent with calibrators and QCs, the new value may be reported.[10]

Q2: My internal standard signal is consistently much higher or lower in study samples compared to my calibration standards and QCs. What should I do?

This systematic variation is often a strong indicator of differing matrix effects between the authentic biological samples and the matrix used for standards and QCs.[7]

Potential Causes:

  • Co-eluting Metabolites: Metabolites of the administered drug present in study samples, but not in the calibration matrix, can interfere with or suppress the IS signal.

  • Formulation Excipients: Components of the drug formulation may be present in study samples and cause matrix effects.[6]

  • Different Matrix Lots: The biological matrix used for standards and QCs may have different properties than the matrix of the study samples.

Experimental Protocol for Investigating Systematic IS Variation
  • Perform a Post-Extraction Addition Experiment:

    • Extract blank matrix from several representative study samples.

    • Extract blank matrix used for calibration standards.

    • Spike the IS at the working concentration into the post-extracted blank samples from both groups.

    • Compare the IS response. A significant difference confirms that the matrix composition is the cause of the variation.

  • Optimize Chromatography:

    • Modify the liquid chromatography (LC) method to better separate the IS from interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile.

  • Re-evaluate IS Selection:

    • The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it is most likely to have identical chromatographic behavior and ionization response.[12] If a structural analog is being used, consider synthesizing or acquiring a SIL-IS.

  • Dilution Test (Parallelism):

    • Dilute a high-concentration study sample with blank matrix.

    • Analyze the diluted sample. The analyte/IS ratio should remain constant across different dilution factors, demonstrating parallelism. A lack of parallelism suggests the IS is not adequately tracking the analyte in the presence of the matrix effect.[8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for an internal standard?

There is no single "ideal" concentration, but a general best practice is to add an IS at a concentration that provides a strong, reproducible signal without saturating the detector.[4] The concentration should be sufficient to ensure the precision of the measurement is optimal (e.g., RSD < 2%).[13]

Key Considerations for IS Concentration:

  • Analyte Concentration Range: The IS response should ideally be within the range of the analyte responses across the calibration curve. A common practice is to set the IS concentration near the geometric mean of the calibration range.

  • Detector Sensitivity: For highly sensitive detectors, a lower IS concentration may be sufficient. The goal is to achieve a high signal-to-noise ratio to minimize the impact of random noise.[5]

  • Cross-Contribution: When using a SIL-IS, ensure its concentration is not so high that isotopic impurities contribute significantly to the analyte's signal, especially at the Lower Limit of Quantification (LLOQ). This contribution should not exceed 5% of the LLOQ response.

Q2: How does internal standard concentration affect assay performance?

The concentration of the IS can significantly impact key validation parameters. The following table summarizes these effects.

IS ConcentrationPrecision (%CV)Accuracy (%Bias)Sensitivity (S/N at LLOQ)Potential Issues
Too Low May be poorMay be poorMay be reducedThe IS signal is susceptible to background noise, leading to high variability and unreliable analyte/IS ratios.
Optimal Good (<15%)Good (within ±15%)UnaffectedProvides a stable and reproducible signal that effectively normalizes variations in the analytical process.
Too High GoodMay be poorMay be reducedCan cause detector saturation, ion suppression of the analyte, or significant cross-contribution from SIL-IS impurities, leading to inaccurate results.[5]
Q3: What are the primary characteristics of a good internal standard?

Selecting an appropriate IS is critical for a robust assay.[14] Key characteristics include:

  • Structural Similarity: The IS should be structurally and chemically similar to the analyte to ensure similar extraction recovery and ionization response.[4][14] A stable isotope-labeled version of the analyte is the gold standard.[12]

  • Purity: The IS should be free of impurities that could interfere with the analyte quantification.

  • No Presence in Samples: The IS must not be present endogenously in the biological samples.[4][15]

  • Chromatographic Resolution: The IS must be chromatographically resolved from any interfering peaks in the matrix.[4]

  • Stability: The IS must be stable throughout the entire sample preparation, storage, and analysis process.[14]

Q4: When should the internal standard be added to the sample?

To compensate for maximum variability, the IS should be added as early as possible in the sample preparation workflow.[4][15] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS is typically added to the biological sample before any extraction solvents or buffers.[5] This ensures it accounts for analyte losses during all subsequent steps.[5]

Visual Workflow: Optimizing IS Concentration

The following diagram outlines a systematic workflow for selecting and optimizing the concentration of an internal standard during bioanalytical method development.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_eval Phase 3: Evaluation cluster_decision Phase 4: Decision A Select Potential IS (SIL or Analog) B Prepare IS Stock and Working Solutions A->B C Spike IS at 3 Levels (Low, Medium, High) into Blank Matrix B->C D Prepare Calibration Curve and QC Samples C->D E Analyze Samples (e.g., LC-MS/MS) D->E F Evaluate IS Peak Shape & Signal-to-Noise E->F G Assess IS Precision (%CV) Across the Run E->G H Check for Crosstalk at Analyte & IS m/z E->H I Verify Calibration Curve Linearity & Accuracy E->I K Concentration too low/high? Re-evaluate & Re-test F->K G->K H->K I->K J Select Optimal IS Concentration K->C Re-test K->J Optimal

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on chlorpromazine and its related compounds.

Frequently Asked Questions (FAQs)

Q1: My chlorpromazine solution has become opalescent or cloudy during my stability study. What is the cause and how can I address this?

A1: Opalescence in chlorpromazine solutions during forced degradation studies is a common issue, often caused by the formation of degradation products with low aqueous solubility.[1][2] The primary culprits are chlorpromazine N-oxide and nor-chlorpromazine, which are known to be poorly soluble in water.[1][2]

To address this, consider the following:

  • Solvent System: If compatible with your analytical method, consider using a co-solvent to improve the solubility of the degradation products.

  • pH Adjustment: The solubility of chlorpromazine and its degradation products can be pH-dependent. Ensure the pH of your sample solution is appropriate to maintain the solubility of all components.

  • Sample Preparation: Before analysis, you may need to filter your sample to remove any precipitated material. However, be aware that this will remove the insoluble degradants from your analysis. If quantifying all degradation products is necessary, a different analytical approach may be needed.

Q2: I'm observing a significant number of degradation products in my photostability study. Is this expected for chlorpromazine?

A2: Yes, chlorpromazine is highly sensitive to light.[3] It is expected to degrade significantly upon exposure to both UV and visible light, often leading to a complex mixture of photoproducts.[4] Studies have shown that near-complete degradation can occur within a few hours of exposure to a xenon arc lamp.[4] Therefore, it is crucial to protect chlorpromazine solutions from light during all stages of preparation, storage, and analysis unless photolytic degradation is the intended stress condition.

Q3: What are the most common degradation products I should expect to see in my forced degradation studies of chlorpromazine?

A3: The most commonly reported degradation products of chlorpromazine under various stress conditions include:

  • Chlorpromazine Sulfoxide: A major product of oxidative and photolytic degradation.[1][3]

  • Chlorpromazine N-oxide: Formed under oxidative conditions.[1]

  • Nor-chlorpromazine (Desmethylchlorpromazine): A result of N-demethylation.

  • 7-hydroxychlorpromazine: A metabolic and potential degradation product.

Under photolytic conditions, a larger number of unspecified photoproducts can also be formed.[4]

Troubleshooting Guides

Issue: Peak Tailing in HPLC Analysis of Chlorpromazine and its Degradation Products

Possible Cause: Peak tailing for basic compounds like chlorpromazine and its analogs can occur due to strong interactions with residual silanol groups on the silica-based HPLC column. For related phenothiazines, the use of certain mobile phase additives like trifluoroacetic acid (TFA) has been observed to cause severe peak tailing.[5]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 1.5 to 2 units away from the pKa of chlorpromazine (pKa ≈ 9.3) to ensure consistent ionization.[5] Operating in a lower pH range (e.g., pH 2-4) can improve peak shape for basic compounds.

  • Choice of Acidic Modifier: If using an acidic mobile phase, experiment with different modifiers. While TFA can cause tailing, other acids like formic acid or phosphoric acid might provide better peak symmetry.

  • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Adjust Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer. Sometimes, a higher organic content can improve peak shape.

Issue: Poor Resolution Between Chlorpromazine and its Degradation Products

Possible Cause: The degradation products of chlorpromazine can be structurally very similar to the parent drug, making chromatographic separation challenging.

Troubleshooting Steps:

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide the necessary resolution to separate closely eluting peaks. A shallow gradient can be particularly effective.

  • Optimize Mobile Phase:

    • Solvent Choice: Try different organic solvents (e.g., acetonitrile vs. methanol) as they offer different selectivities.

    • pH Adjustment: Fine-tuning the pH of the mobile phase can alter the retention times of ionizable analytes and improve separation.

  • Column Selection:

    • Stationary Phase: Experiment with different stationary phases (e.g., C18, C8, Phenyl) to exploit different separation mechanisms.

    • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., < 3 µm) or a longer column can increase efficiency and improve resolution.

  • Temperature Control: Adjusting the column temperature can influence selectivity and peak shape. Maintaining a consistent and elevated temperature (e.g., 30-40°C) can improve peak symmetry and reproducibility.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various forced degradation and analytical studies of chlorpromazine.

Table 1: Summary of Chlorpromazine Degradation under Forced Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% DegradationReference
Acidic Hydrolysis0.1 M HCl2 hours80°CNot Specified[6]
Basic Hydrolysis0.1 N NaOH2 hours80°CNot Specified[6]
Oxidative30% H₂O₂2 hours80°CNot Specified[6]
ThermalDry Heat48 hours70°CNot Specified[6]
PhotolyticSunlight48 hoursAmbientNot Specified[6]
PhotolyticXenon Arc Lamp4 hoursNot SpecifiedNear Complete[4]

Table 2: HPLC Method Parameters and Performance for Chlorpromazine Analysis

ParameterValueReference
Column C18 (250x4.6 mm, 5 µm)[6]
Mobile Phase Methanol:Ammonium Acetate Buffer (pH 6.5) (85:15 v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 215 nm[6]
Retention Time (Chlorpromazine) 5.9 min[6]
Linearity Range 10-100 µg/mL[6]
Column ODS-3 (150x4.0 mm, 3 µm)[7]
Mobile Phase Sodium Acetate (50 mM, pH 4.6):Acetonitrile (70:30 v/v)[7]
Flow Rate 0.8 mL/min[7]
Detection Wavelength 254 nm[7]
Linearity Range 0.25–300 ng/mL[7]

Detailed Experimental Protocols

Protocol 1: Forced Degradation of Chlorpromazine

This protocol is a general guideline for inducing degradation under various stress conditions. The extent of degradation should be targeted to be between 5-20% by adjusting the duration of exposure or the concentration of the stressor.

  • Acidic Hydrolysis:

    • Dissolve chlorpromazine in 0.1 M hydrochloric acid.

    • Reflux the solution at 80°C for 2 hours.[6]

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Basic Hydrolysis:

    • Dissolve chlorpromazine in 0.1 M sodium hydroxide.

    • Reflux the solution at 80°C for 2 hours.[6]

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Oxidative Degradation:

    • Dissolve chlorpromazine in a solution of 30% hydrogen peroxide.

    • Heat the solution at 80°C for 2 hours.[6]

    • Cool the solution to room temperature.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Thermal Degradation:

    • Place solid chlorpromazine powder in a hot air oven at 70°C for 48 hours.[6]

    • After the specified time, remove the sample, allow it to cool, and dissolve it in a suitable solvent.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose solid chlorpromazine powder or a solution of chlorpromazine to direct sunlight for 48 hours.[6] For more controlled studies, use a photostability chamber with a calibrated light source.

    • Prepare the sample for analysis by dissolving and/or diluting it with the mobile phase to the desired concentration.

Protocol 2: Stability-Indicating HPLC Method

The following is an example of an HPLC method that can be used to separate chlorpromazine from its degradation products. Method optimization may be required based on the specific column and instrument used.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase: A mixture of methanol and 1% w/v ammonium acetate buffer (pH adjusted to 6.5) in a ratio of 85:15 (v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection: UV at 215 nm.[6]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of chlorpromazine in a suitable solvent (e.g., methanol or mobile phase).

    • Forced degradation samples should be treated as described in Protocol 1 and then diluted with the mobile phase to fall within the linear range of the method.

    • Filter all samples through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Degradation Pathways and Mechanisms

The following diagrams illustrate the key degradation pathways of chlorpromazine.

Chlorpromazine_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) DegradedSample Stressed Sample (Mixture of CPZ and Degradants) Acid->DegradedSample Base Basic Hydrolysis (e.g., 0.1 M NaOH, 80°C) Base->DegradedSample Oxidation Oxidative Stress (e.g., 30% H₂O₂, 80°C) Oxidation->DegradedSample Thermal Thermal Stress (e.g., 70°C) Thermal->DegradedSample Photo Photolytic Stress (Sunlight/UV) Photo->DegradedSample HPLC HPLC-UV/DAD ID_Quant Identification and Quantification HPLC->ID_Quant LCMS LC-MS/MS LCMS->ID_Quant CPZ Chlorpromazine Sample CPZ->Acid CPZ->Base CPZ->Oxidation CPZ->Thermal CPZ->Photo Separation Chromatographic Separation DegradedSample->Separation Separation->HPLC Separation->LCMS

Caption: Experimental workflow for forced degradation studies of chlorpromazine.

Chlorpromazine_Degradation_Pathways CPZ Chlorpromazine Sulfoxide Chlorpromazine Sulfoxide CPZ->Sulfoxide Oxidation / Photolysis N_Oxide Chlorpromazine N-oxide CPZ->N_Oxide Oxidation Nor_CPZ Nor-chlorpromazine CPZ->Nor_CPZ N-demethylation Seven_OH_CPZ 7-hydroxychlorpromazine CPZ->Seven_OH_CPZ Hydroxylation Sulfoxide_Formation_Mechanism CPZ Chlorpromazine (Phenothiazine Sulfur) RadicalCation Radical Cation Intermediate CPZ->RadicalCation -e⁻ (Oxidation) Sulfoxide Chlorpromazine Sulfoxide RadicalCation->Sulfoxide +[O]

References

Technical Support Center: Enhancing Low-Level Detection of Chlorproethazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity of low-level Chlorproethazine (CPZ) detection.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the sensitive analysis of Chlorproethazine.

Issue 1: Low or No Recovery of Chlorproethazine During Sample Preparation (MSPE)

  • Question: My recovery of Chlorproethazine is consistently low after magnetic solid-phase extraction (MSPE). What are the potential causes and solutions?

    Answer: Low recovery during MSPE can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Incorrect pH: The extraction efficiency of Chlorproethazine is highly pH-dependent. For optimal extraction using a mixed-hemimicelle MSPE method with SDS-coated magnetic nanoparticles, the sample pH should be around 3.0.[1] At this pH, CPZ, which has an ionizable amino group, will be positively charged, facilitating its interaction with the negatively charged SDS on the magnetic nanoparticles.

    • Insufficient Adsorbent or Surfactant: Ensure you are using the optimal amounts of both the magnetic nanoparticles (e.g., Fe₃O₄ NPs) and the surfactant (e.g., SDS). For a 50 mL sample, approximately 10 mg of Fe₃O₄ NPs and 2.5 mg of SDS have been shown to be effective.[1]

    • Inadequate Extraction Time: The extraction process requires sufficient time for the analyte to adsorb onto the magnetic nanoparticles. A minimum of 2-5 minutes of shaking or stirring is recommended to ensure complete extraction.[1]

    • Improper Elution: If the analyte is retained on the column but not effectively eluted, consider increasing the strength of the elution solvent or the elution time. Methanol is a common and effective eluent for CPZ from SDS-coated magnetic nanoparticles.[1]

    • Matrix Effects in Biological Samples: Biological matrices like urine and plasma can introduce interfering substances. For plasma samples, protein precipitation is a crucial pre-extraction step. This can be achieved by adding trichloroacetic acid and centrifuging to remove the precipitated proteins before proceeding with the MSPE procedure on the supernatant.[1]

Logical Troubleshooting Workflow for Low MSPE Recovery

Low_MSPE_Recovery start Low/No CPZ Recovery check_pH Verify Sample pH (Optimal ~3.0) start->check_pH check_reagents Check Adsorbent & Surfactant Amounts check_pH->check_reagents Correct solution_pH Adjust pH to ~3.0 check_pH->solution_pH Incorrect check_time Evaluate Extraction & Elution Time check_reagents->check_time Correct solution_reagents Optimize Reagent Concentrations check_reagents->solution_reagents Incorrect check_elution Assess Elution Solvent Strength check_time->check_elution Sufficient solution_time Increase Extraction/ Elution Time check_time->solution_time Too Short check_matrix Consider Matrix Effects (esp. Plasma) check_elution->check_matrix Sufficient solution_elution Increase Eluent Strength or Volume check_elution->solution_elution Too Weak solution_matrix Implement Protein Precipitation Step check_matrix->solution_matrix Plasma Sample Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_vesicle->D2_Receptor Binds Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Activates Cellular_Response Antipsychotic Effect Signal_Transduction->Cellular_Response Leads to Chlorproethazine Chlorproethazine Chlorproethazine->D2_Receptor Blocks SOCE_Pathway cluster_cell Cell cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane Ca_Store Ca²⁺ Store (Depleted) STIM1 STIM1 (Sensor) Ca_Store->STIM1 Activates Orai1 Orai1 (Channel) STIM1->Orai1 Interacts with Ca_Influx Ca²⁺ Influx Orai1->Ca_Influx Mediates Chlorproethazine Chlorproethazine Chlorproethazine->Orai1 Inhibits

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide to Using Chlorproethazine-d10 HCl

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the validation of analytical methods is a cornerstone for ensuring data integrity and regulatory compliance. For researchers engaged in the quantitative analysis of Chlorproethazine, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability of results. This guide provides a comprehensive comparison of analytical methods utilizing Chlorproethazine-d10 HCl as an internal standard versus traditional external standard methodologies.

The Advantage of Isotopic Dilution: Chlorproethazine-d10 HCl

Chlorproethazine-d10 HCl is a deuterated form of Chlorproethazine, meaning ten hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary advantage of using a stable isotope-labeled internal standard lies in its ability to compensate for variations in sample preparation and instrument response. Since Chlorproethazine-d10 HCl is chemically identical to the analyte, it behaves similarly during extraction, derivatization, and ionization, but is distinguishable by its mass. This co-elution and co-ionization behavior minimizes the impact of matrix effects and procedural losses, leading to enhanced precision and accuracy.

Performance Comparison: Internal vs. External Standard Methods

The following tables summarize the expected performance characteristics of an analytical method for Chlorproethazine using Chlorproethazine-d10 HCl as an internal standard compared to a method relying on an external standard. The data presented is representative of typical results obtained during method validation.

Table 1: Comparison of Precision

ParameterMethod with Chlorproethazine-d10 HCl (Internal Standard)External Standard Method
Intra-day Precision (%RSD)
Low QC (n=6)≤ 5%≤ 15%
Mid QC (n=6)≤ 5%≤ 15%
High QC (n=6)≤ 5%≤ 15%
Inter-day Precision (%RSD)
Low QC (n=18)≤ 8%≤ 20%
Mid QC (n=18)≤ 8%≤ 20%
High QC (n=18)≤ 8%≤ 20%

Table 2: Comparison of Accuracy

ParameterMethod with Chlorproethazine-d10 HCl (Internal Standard)External Standard Method
Intra-day Accuracy (% Bias)
Low QC (n=6)± 5%± 15%
Mid QC (n=6)± 5%± 15%
High QC (n=6)± 5%± 15%
Inter-day Accuracy (% Bias)
Low QC (n=18)± 8%± 20%
Mid QC (n=18)± 8%± 20%
High QC (n=18)± 8%± 20%

Visualizing the Workflow

The following diagram illustrates the typical workflow for an analytical method validation utilizing an internal standard like Chlorproethazine-d10 HCl.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation A Weighing of Analyte and Internal Standard (IS) B Preparation of Stock Solutions A->B C Serial Dilution for Calibration Curve & QCs B->C D Spiking of IS into Samples, Calibrators & QCs C->D E Protein Precipitation / LLE / SPE D->E F Evaporation and Reconstitution E->F G Injection into LC-MS/MS System F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (Analyte & IS) H->I J Peak Integration & Ratio Calculation (Analyte/IS) I->J K Generation of Calibration Curve J->K L Quantification of QCs and Unknown Samples K->L M Assessment of Validation Parameters L->M

Analytical Method Validation Workflow

Experimental Protocol: A Representative LC-MS/MS Method Validation

This section provides a detailed protocol for the validation of an analytical method for the quantification of Chlorproethazine in a biological matrix using Chlorproethazine-d10 HCl as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Chlorproethazine and Chlorproethazine-d10 HCl reference standards and dissolve in an appropriate solvent (e.g., methanol) to a final volume of 10 mL.

  • Working Standard Solutions: Prepare serial dilutions of the Chlorproethazine stock solution with a 50:50 mixture of methanol and water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Chlorproethazine-d10 HCl stock solution with the same diluent.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the Chlorproethazine reference standard.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of blank biological matrix (e.g., plasma), calibration standard, QC sample, or study sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL Chlorproethazine-d10 HCl).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Chlorproethazine and Chlorproethazine-d10 HCl.

4. Method Validation Parameters (based on ICH M10 Guidelines):

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of the analyte and internal standard.

  • Linearity and Range: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. The linearity should be evaluated using a weighted linear regression model. The acceptance criterion is a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze replicate QC samples (n=6 for intra-day, n=18 over three days for inter-day) at low, medium, and high concentrations. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Logical Relationship of Internal Standard Correction

The use of an internal standard is fundamental to correcting for variability during sample processing and analysis. The following diagram illustrates this relationship.

G cluster_process Analytical Process cluster_variability Sources of Variability cluster_measurement Measurement cluster_correction Correction & Final Result A Sample Preparation (e.g., Extraction) B Instrumental Analysis (e.g., Injection, Ionization) A->B M_Analyte Analyte Response A->M_Analyte M_IS Internal Standard Response A->M_IS B->M_Analyte B->M_IS V1 Inconsistent Recovery V1->A V2 Matrix Effects V2->B V3 Injection Volume Variation V3->B C Response Ratio (Analyte/IS) M_Analyte->C M_IS->C R Accurate Quantification C->R

Internal Standard Correction Logic

The Clear Advantage of Deuterated Internal Standards: A Comparative Guide to Chlorproethazine-d10

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research, the precision and reliability of quantitative analysis are paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly in complex matrices such as plasma and tissue homogenates. This guide provides a comprehensive comparison between the deuterated internal standard, Chlorproethazine-d10, and non-deuterated (structural analogue) internal standards for the quantification of chlorproethazine, a widely used antipsychotic medication. Through a review of established analytical principles and supportive experimental data, we demonstrate the unequivocal superiority of using a stable isotope-labeled internal standard.

Unveiling the Performance Gap: Quantitative Data Summary

The primary function of an internal standard is to compensate for the variability inherent in the analytical process, from sample preparation to detection. A stable isotope-labeled internal standard like Chlorproethazine-d10, which is chemically identical to the analyte but mass-distinguishable, co-elutes and experiences the same matrix effects and ionization suppression or enhancement. This ensures a more accurate and precise quantification.

In contrast, a non-deuterated internal standard, which is a different chemical entity, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies. These differences can lead to a failure to accurately track and correct for analytical variability, resulting in compromised data quality.

The following table summarizes the expected performance characteristics of Chlorproethazine-d10 compared to a hypothetical non-deuterated internal standard in a typical bioanalytical Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assay for chlorproethazine. The data for the deuterated standard is based on validated methods for similar phenothiazines, while the performance of the non-deuterated standard is inferred from established principles in the field.

Performance MetricChlorproethazine-d10 (Deuterated IS)Non-Deuterated Internal StandardJustification
Extraction Recovery Consistent and closely tracks analyte recovery (>90%)[1]Variable and may differ significantly from the analyteDue to near-identical physicochemical properties, the deuterated standard behaves like the analyte during extraction. Structural differences in a non-deuterated standard can lead to different partitioning and recovery.
Matrix Effect Effectively compensates for matrix-induced signal suppression or enhancement (typically <15% variability)[2]Poor and inconsistent compensation for matrix effectsThe deuterated standard co-elutes with the analyte and is affected by the matrix in the same way. A non-deuterated standard with a different retention time will experience different matrix effects.
Accuracy (% Bias) High (typically within ±15%)[3]Potentially low, with significant biasAccurate correction for analyte loss and matrix effects by the deuterated standard leads to high accuracy. Inadequate correction by a non-deuterated standard can introduce systematic errors.
Precision (% RSD) High (typically <15%)[1][3]Lower, with higher variabilityThe consistent tracking of the analyte by the deuterated standard minimizes random errors, leading to high precision. The inconsistent behavior of a non-deuterated standard increases the relative standard deviation.
Chromatographic Co-elution Nearly identical retention time to the analyteDifferent retention time from the analyteThe deuterium substitution has a negligible effect on the chromatographic behavior. A structurally different non-deuterated standard will have a distinct retention time.

A Closer Look: Experimental Protocols

A robust and validated bioanalytical method is the foundation of reliable quantitative data. Below is a representative experimental protocol for the analysis of chlorpromazine in a biological matrix using an internal standard, based on established LC-MS/MS methods.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 500 µL of plasma, add 20 µL of the internal standard solution (either Chlorproethazine-d10 or a non-deuterated standard).

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Chlorpromazine: Precursor ion → Product ion (e.g., m/z 319.1 → 86.1)

    • Chlorproethazine-d10: Precursor ion → Product ion (e.g., m/z 329.1 → 96.1)

    • Non-deuterated IS: Precursor ion → Product ion (specific to the chosen analogue)

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow and the underlying principle of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard (Deuterated or Non-deuterated) sample->add_is extraction Solid-Phase Extraction add_is->extraction reconstitution Reconstitution extraction->reconstitution lc Chromatographic Separation reconstitution->lc ms Mass Spectrometric Detection lc->ms integration Peak Integration ms->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification ratio->quantification

Figure 1. A generalized experimental workflow for quantitative bioanalysis using an internal standard.

matrix_effect_compensation cluster_deuterated With Deuterated Internal Standard cluster_non_deuterated With Non-Deuterated Internal Standard analyte1 Analyte matrix1 Matrix Components analyte1->matrix1 Co-elution is1 Chlorproethazine-d10 is1->matrix1 Co-elution result1 Accurate Quantification matrix1->result1 Effective Compensation analyte2 Analyte matrix2a Matrix at Analyte RT analyte2->matrix2a Different Elution Times is2 Non-deuterated IS matrix2b Matrix at IS RT is2->matrix2b Different Elution Times result2 Inaccurate Quantification matrix2a->result2 Poor Compensation matrix2b->result2

Figure 2. The superior ability of a deuterated internal standard to compensate for matrix effects.

Conclusion: An Indisputable Choice for Data Integrity

The evidence overwhelmingly supports the use of Chlorproethazine-d10 as the internal standard of choice for the quantitative analysis of chlorpromazine. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures robust and reliable data, minimizing the impact of matrix effects and other sources of variability. While non-deuterated internal standards may be a more economical option, the potential for compromised data quality and the need for more extensive method development and validation often negate any initial cost savings. For researchers, scientists, and drug development professionals who demand the highest level of confidence in their results, the use of a deuterated internal standard like Chlorproethazine-d10 is not just a recommendation, but a necessity for ensuring data integrity.

References

Validating Analytical Methods with Internal Standards: A Guide to ICH Q2(R1)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the reliability and accuracy of data. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process. This guide focuses on the practical application of these guidelines for quantitative methods that employ an internal standard (IS), a common technique used to improve precision and accuracy by correcting for variations in sample preparation and instrument response.

An internal standard is a compound with properties similar to the analyte of interest, which is added in a constant amount to all samples, standards, and blanks. The response of the analyte is then measured relative to the response of the internal standard. This ratio is used for quantification, effectively minimizing the impact of procedural variations.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method with an internal standard follows a logical progression, ensuring that each performance characteristic is thoroughly evaluated. The following diagram illustrates a typical workflow based on ICH Q2(R1) principles.

Method Validation Workflow with Internal Standard Start Method Development & Optimization (Select Analyte and Internal Standard) Protocol Define Validation Protocol (Parameters and Acceptance Criteria) Start->Protocol Specificity Specificity (Demonstrate no interference at RT of Analyte and IS) Protocol->Specificity Linearity Linearity (Analyze calibration standards with IS) Specificity->Linearity Range Range (Establish upper and lower limits of quantification) Linearity->Range Accuracy Accuracy (Spike placebo with known analyte concentrations and IS) Range->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness (Deliberate variations in method parameters) Precision->Robustness Report Compile Validation Report Robustness->Report

Figure 1: Workflow for validating an analytical method with an internal standard.

Interconnectivity of Validation Parameters

The various validation parameters are not independent but rather interconnected, collectively providing a comprehensive assessment of the method's performance. For instance, linearity is established over a specific range, and both accuracy and precision are evaluated within that range.

Interconnectivity of Validation Parameters MethodSuitability Method Suitability for Intended Purpose Specificity Specificity Specificity->MethodSuitability Linearity Linearity Linearity->MethodSuitability Range Range Linearity->Range Range->MethodSuitability Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->MethodSuitability Accuracy->Precision Precision->MethodSuitability Robustness Robustness Robustness->MethodSuitability

Figure 2: Relationship between key validation parameters.

Experimental Protocols and Data Presentation

The following sections provide detailed experimental protocols and present example data in structured tables for each of the key validation parameters, based on a hypothetical RP-HPLC method for the quantification of a drug substance, "Analyte X," using "Internal Standard Y."

Specificity

Experimental Protocol: Specificity is demonstrated by analyzing blank and placebo samples, as well as samples spiked with the analyte and internal standard, to ensure that there are no interfering peaks at the retention times of the analyte and the internal standard.

  • Prepare a blank solution (mobile phase).

  • Prepare a placebo solution (all formulation components except the active pharmaceutical ingredient).

  • Prepare a standard solution containing a known concentration of Analyte X and Internal Standard Y.

  • Inject each solution into the chromatograph and record the chromatograms.

  • Visually inspect the chromatograms of the blank and placebo to ensure no peaks are present at the retention times of Analyte X and Internal Standard Y.

Data Presentation:

SampleRetention Time of Analyte X (min)Peak Area of Analyte XRetention Time of Internal Standard Y (min)Peak Area of Internal Standard YObservations
Blank----No interfering peaks observed.
Placebo----No interfering peaks observed.
Standard4.21,250,0006.81,500,000Peaks are well-resolved.
Linearity

Experimental Protocol: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[1] For methods with an internal standard, this is typically assessed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Prepare a series of at least five calibration standards by diluting a stock solution of Analyte X to cover the expected concentration range.

  • Add a constant concentration of Internal Standard Y to each calibration standard.

  • Inject each standard in triplicate.

  • Calculate the peak area ratio (Analyte X peak area / Internal Standard Y peak area) for each injection.

  • Plot the mean peak area ratio against the concentration of Analyte X and perform a linear regression analysis.

Data Presentation:

Concentration of Analyte X (µg/mL)Mean Peak Area Ratio (n=3)
500.415
750.628
1000.835
1251.042
1501.255

Linear Regression Analysis:

  • Regression Equation: y = 0.0084x + 0.005

  • Correlation Coefficient (r²): 0.9995

Range

Experimental Protocol: The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • The range is typically determined from the linearity study.

  • For an assay of a finished product, the range is often 80% to 120% of the test concentration.[2]

Data Presentation:

ParameterResult
LinearityConfirmed
AccuracyWithin acceptable limits
PrecisionWithin acceptable limits
Established Range 50 - 150 µg/mL
Accuracy

Experimental Protocol: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Prepare placebo samples spiked with Analyte X at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Add a constant concentration of Internal Standard Y to each sample.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% RecoveryMean % Recovery (n=3)
8079.599.499.6
8079.999.9
8079.699.5
100100.2100.2100.1
10099.899.8
100100.3100.3
120119.599.699.7
120120.1100.1
120119.299.3
Precision

Experimental Protocol: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples at 100% of the target concentration, each containing the internal standard.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this set of measurements and compare it to the repeatability results.

Data Presentation:

Repeatability:

ReplicateMeasured Concentration (µg/mL)
1100.1
299.5
3100.5
499.8
5100.2
699.9
Mean 100.0
SD 0.36
%RSD 0.36%

Intermediate Precision:

Analyst 1 / Day 1Analyst 2 / Day 2
Mean (n=6) 100.0100.5
SD 0.360.45
%RSD 0.36%0.45%
Robustness

Experimental Protocol: Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic phase)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the final result.

Data Presentation:

Parameter VariedVariationResolution (Analyte X / IS Y)Tailing Factor (Analyte X)Assay (% of Nominal)
Nominal Conditions -2.5 1.1 100.1
Flow Rate+ 0.1 mL/min2.41.199.8
- 0.1 mL/min2.61.1100.3
Temperature+ 2°C2.51.1100.0
- 2°C2.51.299.9
Mobile Phase+ 2% Organic2.31.1100.2
- 2% Organic2.71.199.7

Conclusion

The use of an internal standard in a quantitative analytical method can significantly enhance its precision and accuracy. However, it is imperative that the method is thoroughly validated according to the principles outlined in ICH Q2(R1) to demonstrate its suitability for its intended purpose. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, and by presenting the data in a clear and organized manner, researchers can ensure the integrity and reliability of their analytical results.

References

A Comparative Guide to Stability-Indicating HPLC Method Development for Phenothiazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of phenothiazine drugs. Phenothiazines are a class of antipsychotic drugs that are susceptible to degradation, making stability-indicating methods crucial for ensuring their quality, safety, and efficacy. This document outlines detailed experimental protocols and presents comparative data to assist in the selection and development of robust analytical methods.

Introduction to Stability-Indicating Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It also needs to be able to separate and quantify any degradation products that are formed.[1][2][3] The development of such methods is a critical part of the drug development process and is a requirement by regulatory agencies worldwide.[2][4] Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are an essential part of developing and validating these methods.[2][4][5][6][7]

Comparison of HPLC Methods for Phenothiazine Analysis

The following tables summarize the chromatographic conditions used in various published stability-indicating HPLC methods for different phenothiazine drugs.

Table 1: Chromatographic Conditions for Promethazine Hydrochloride

ParameterMethod 1
Stationary Phase C18
Mobile Phase Acetonitrile and Water
Detector UV
Reference [8]

Table 2: Chromatographic Conditions for Fluphenazine Hydrochloride

ParameterMethod 1
Stationary Phase Not Specified
Mobile Phase 0.02 M Phosphate Buffer (pH 3.0), Methanol, and Acetonitrile (500:300:200 v/v/v)
Detector UV at 254 nm
Reference [9]

Table 3: Chromatographic Conditions for Perphenazine

ParameterMethod 1
Stationary Phase Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.
Mobile Phase 0.2 M Phosphate Buffer (pH 2.0) and Acetonitrile (64:36% v/v)
Flow Rate 1.0 mL/min
Detector UV at 265 nm
Reference [10]

Table 4: Chromatographic Conditions for Various Phenothiazines

ParameterMethod 1
Analytes Promethazine, Promazine, Chlorpromazine
Stationary Phase Hisep column
Mobile Phase Acetonitrile and 0.18 M Ammonium Acetate pH 5.0 (15:85 v/v)
Detector UV at 254 nm
Reference [11]

Experimental Protocols

Below are detailed methodologies for key experiments involved in the development and validation of a stability-indicating HPLC method for phenothiazines.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method and to understand the degradation pathways of the drug.[2][4]

  • Acid Hydrolysis: The drug substance is typically dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Base Hydrolysis: The drug substance is treated with a base (e.g., 0.1 N NaOH) under similar conditions as acid hydrolysis.

  • Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room temperature or slightly elevated temperatures.[2]

  • Thermal Degradation: The drug substance is exposed to dry heat (e.g., 80-100°C) for a defined period.

  • Photolytic Degradation: The drug substance, in both solid and solution form, is exposed to UV and visible light in a photostability chamber. The exposure should be sufficient to demonstrate the photostability of the compound.

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2][10] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For Perphenazine, a linearity range of 6-14 µg/ml has been reported.[10]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. For Fluphenazine HCl, an accuracy of over 97% has been reported.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For Perphenazine, the LOD was found to be 0.4 µg/mL.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For Perphenazine, the LOQ was found to be 0.12 µg/mL.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Stability-Indicating HPLC Method Development

The following diagram illustrates a typical workflow for the development of a stability-indicating HPLC method.

G cluster_0 Method Development Workflow A Define Analytical Target Profile B Literature Search & Initial Method Scouting A->B C Forced Degradation Studies B->C D Method Optimization (Mobile Phase, Column, etc.) C->D E Method Validation (ICH Guidelines) C->E Provides samples for specificity D->E F Routine Analysis & Stability Testing E->F

References

The Gold Standard: Enhancing Bioanalytical Accuracy with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the demand for highly accurate and precise bioanalytical methods is paramount. The quantitative analysis of drugs and their metabolites in complex biological matrices, such as plasma and urine, is fundamental to pharmacokinetic, toxicokinetic, and biomarker studies. The use of an appropriate internal standard (IS) is a cornerstone of robust analytical methodology, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides an objective comparison of analytical performance, focusing on linearity, accuracy, and precision, when utilizing a deuterated internal standard versus a non-deuterated (structural analog) internal standard.

The Role of Internal Standards in Bioanalysis

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[1][2][3] Ideally, an IS should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[4]

While structural analogs—compounds with similar chemical structures to the analyte—have been used as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are now widely recognized as the gold standard.[4][5] Deuterated internal standards are chemically identical to the analyte, with one or more hydrogen atoms replaced by deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while ensuring they behave nearly identically during sample preparation and chromatographic separation.[1]

Comparative Analysis: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the impact of internal standard selection on assay performance, we present a comparative analysis based on a typical bioanalytical method validation for a fictitious drug, "Analyte X," in human plasma. The following sections present data on linearity, accuracy, and precision for two analytical approaches: one using a deuterated internal standard (Analyte X-d4) and the other employing a structural analog internal standard.

Linearity

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte.[6] A linear response is crucial for accurate quantification over a defined concentration range.

Table 1: Comparison of Calibration Curve Linearity

ParameterMethod with Deuterated IS (Analyte X-d4)Method with Structural Analog IS
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mL
Regression Equation y = 1.02x + 0.005y = 0.88x + 0.012
Correlation Coefficient (r²) > 0.998> 0.991
Back-calculated Concentrations Within ± 5% of nominalWithin ± 15% of nominal

The data clearly indicates that the method employing the deuterated internal standard exhibits superior linearity, with a correlation coefficient closer to unity and more accurate back-calculated concentrations across the calibration range. This is because the deuterated IS co-elutes with the analyte and experiences the same matrix effects, leading to a more consistent analyte/IS response ratio.[4]

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements.[7] These are critical parameters for ensuring the reliability of bioanalytical data. Regulatory agencies such as the FDA and EMA have established strict acceptance criteria for accuracy and precision in bioanalytical method validation.[8][9]

Table 2: Comparison of Inter-Assay Accuracy and Precision

Quality Control SampleNominal Conc. (ng/mL)Method with Deuterated IS (Analyte X-d4) Method with Structural Analog IS
Mean Conc. (ng/mL) ± SD Accuracy (%)
LLOQ 11.05 ± 0.08105%
Low QC 32.98 ± 0.1599.3%
Mid QC 5051.2 ± 2.1102.4%
High QC 800795 ± 30.299.4%

LLOQ: Lower Limit of Quantification, QC: Quality Control, SD: Standard Deviation, CV: Coefficient of Variation

The results in Table 2 demonstrate a marked improvement in both accuracy and precision when a deuterated internal standard is used. The coefficient of variation (CV%) values are consistently lower, indicating less random error and higher repeatability.[5] The accuracy, expressed as the percentage of the nominal concentration, is also closer to 100% across all quality control levels. This enhanced performance is attributed to the ability of the deuterated IS to more effectively compensate for variability in sample extraction and matrix-induced ionization suppression or enhancement.[4]

Experimental Protocols

To provide a practical context for the presented data, the following are detailed methodologies for the key experiments.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for removing proteins from biological samples prior to LC-MS/MS analysis.[10][11][12][13]

  • Sample Thawing: Allow plasma samples (calibrators, QCs, and unknowns) to thaw at room temperature.

  • Aliquoting: Aliquot 100 µL of each plasma sample into a 96-well plate.

  • Internal Standard Spiking: Add 25 µL of the working internal standard solution (either Analyte X-d4 or the structural analog) to each well.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each well to precipitate the plasma proteins.

  • Vortexing: Mix the plate on a vortex mixer for 2 minutes at high speed.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of a small molecule drug like Analyte X.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Analyte X: Q1/Q3 transition specific to the molecule.

    • Analyte X-d4: Q1/Q3 transition reflecting the mass shift due to deuterium labeling.

    • Structural Analog IS: Q1/Q3 transition specific to the analog molecule.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the relationship between key analytical parameters, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Evaporate Evaporation Transfer->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Bioanalytical workflow using a deuterated internal standard.

G cluster_concepts Core Analytical Concepts cluster_is Internal Standard Impact cluster_outcome Desired Outcome Linearity Linearity Reliable_Data Reliable Quantitative Data Linearity->Reliable_Data Accuracy Accuracy Accuracy->Reliable_Data Precision Precision Precision->Reliable_Data Deuterated_IS Deuterated Internal Standard Deuterated_IS->Linearity Deuterated_IS->Accuracy Deuterated_IS->Precision

Caption: Relationship between deuterated IS and analytical performance.

Conclusion

The use of a deuterated internal standard significantly enhances the linearity, accuracy, and precision of bioanalytical methods. By closely mimicking the behavior of the analyte throughout the analytical process, deuterated internal standards provide superior correction for experimental variability compared to structural analogs. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards generating robust, reliable, and defensible bioanalytical data, ultimately contributing to the successful and efficient development of new therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorproethazine-d10 Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chlorproethazine-d10 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.